Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWXWCDHGTWBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539808 | |
| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-36-4 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document outlines a detailed, three-step synthetic protocol and provides guidance on the expected analytical characterization of the target compound.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its metabolic stability and ability to participate in hydrogen bonding interactions make it an attractive component in the design of novel therapeutic agents. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including the antiretroviral drug Raltegravir. This guide details a robust synthetic route and the expected analytical profile for this important compound.
Synthesis Protocol
The synthesis of this compound is achieved through a three-step process commencing with commercially available reagents. The overall synthetic workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydrazinyl-2-oxoacetate
-
Under a nitrogen atmosphere, dissolve diethyl oxalate (1.0 eq) in ethanol.
-
Cool the solution to between -25°C and -20°C.
-
Slowly add a solution of hydrazine hydrate (0.95-1.0 eq) in ethanol dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir overnight at a temperature between 0°C and 5°C.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield ethyl 2-hydrazinyl-2-oxoacetate. The product can be purified by recrystallization from acetonitrile if necessary.
Step 2: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate
-
Dissolve ethyl 2-hydrazinyl-2-oxoacetate (1.0 eq) in ethanol and cool the solution to between -20°C and -15°C.
-
Slowly add acetic anhydride (1.25 eq) dropwise.
-
After the addition, allow the reaction to stir at 0°C to 5°C for 4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain a solid.
-
The crude solid can be slurried in toluene and filtered to remove residual acetic acid. Dry the solid to obtain ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.
Step 3: Synthesis of this compound
-
Under a nitrogen atmosphere, suspend ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq) in toluene.
-
Add phosphorus oxychloride (POCl₃, approx. 1.02 eq).
-
Heat the mixture with stirring. An exotherm may be observed as the internal temperature rises to 80-85°C, causing the solvent to reflux.
-
Maintain this temperature for 1 hour, then increase the temperature to 100°C and hold for 4 hours to ensure the reaction goes to completion.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | |
| Molecular Weight | 156.14 g/mol | |
| CAS Number | 37641-36-4 | |
| Appearance | Expected to be a solid or oil | |
| Purity | >97% (typical for commercial samples) |
Spectroscopic Characterization (Expected Data)
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.50 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.65 | Singlet | 3H | -CH₃ (on oxadiazole ring) |
| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C =O (ester) |
| ~163.0 | C -5 of oxadiazole ring |
| ~158.0 | C -2 of oxadiazole ring |
| ~63.0 | -O-CH₂ -CH₃ |
| ~14.0 | -O-CH₂-CH₃ |
| ~11.0 | -CH₃ (on oxadiazole ring) |
Table 3: Expected IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1740-1720 | C=O stretch (ester) |
| ~1640-1620 | C=N stretch (oxadiazole ring) |
| ~1250-1200 | C-O stretch (ester) |
| ~1050-1000 | C-O-C stretch (oxadiazole ring) |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 156.05 | [M]⁺ (Molecular Ion) |
| 111.04 | [M - OCH₂CH₃]⁺ |
| 83.03 | [M - COOCH₂CH₃]⁺ |
Safety Precautions
The synthesis of this compound involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe burns. Handle with extreme care.
-
Acetic Anhydride: Corrosive and lachrymatory. Causes burns upon contact.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined three-step synthesis is efficient and utilizes readily available starting materials. While experimental characterization data is not widely published, the expected spectroscopic data provided herein offers a valuable reference for researchers working with this important heterocyclic intermediate. Adherence to the described protocols and safety precautions will enable the successful and safe production of this valuable compound for applications in drug discovery and development.
"Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate spectroscopic data (1H NMR, 13C NMR, IR, Mass Spec)"
A Technical Guide to the Spectroscopic Profile of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the spectroscopic characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of reported synthetic methods and predicted spectroscopic data to serve as a valuable resource for researchers working with this and structurally related compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 37641-36-4
-
Molecular Formula: C₆H₈N₂O₃
-
Molecular Weight: 156.14 g/mol
-
Physical Form: Solid
-
Melting Point: 43-45°C
Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are calculated based on established principles of NMR, IR, and mass spectrometry and can be used as a reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.60 | Singlet (s) | 3H | -CH₃ (on ring) |
| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~164.5 | C =O (Ester) |
| ~159.0 | C -5 (Carbon on oxadiazole ring) |
| ~158.0 | C -2 (Carbon on oxadiazole ring) |
| ~63.0 | -O-CH₂ -CH₃ |
| ~14.0 | -O-CH₂-CH₃ |
| ~11.0 | -CH₃ (on ring) |
Solvent: CDCl₃
Note: For comparison, the reported ¹³C NMR data for the related potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate in D₂O shows peaks at 166.7, 161.3, 159.3, and 10.4 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-3000 | Medium | C-H stretch (Alkyl) |
| ~1740-1760 | Strong | C=O stretch (Ester) |
| ~1640-1660 | Medium | C=N stretch (Oxadiazole) |
| ~1200-1300 | Strong | C-O stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 156.05 | High | [M]⁺ (Molecular Ion) |
| 111.04 | Medium | [M - OCH₂CH₃]⁺ |
| 83.03 | Medium | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
While specific experimental parameters for the acquisition of the above spectra are not detailed in publicly available literature, the following provides a general methodology for the spectroscopic analysis of a small organic molecule like this compound.
Synthesis of this compound
A general procedure for the synthesis involves the reaction of ethyl 2-(2-acetylhydrazineyl)-2-oxoacetate with a dehydrating agent. A reported method is as follows:
To a mixture of ethyl 2-(2-acetylhydrazineyl)-2-oxoacetate (1.0 equivalent) in dichloromethane (DCM), triethylamine (TEA, 1.3 equivalents) and tosyl chloride (TosCl, 1.2 equivalents) are added at 0°C. The reaction mixture is then stirred at 15°C for approximately 3 hours to yield the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the compound can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for small, volatile molecules. For less volatile compounds, Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
"physicochemical properties of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate"
A Technical Guide to Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. This heterocyclic compound is a significant building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2]
Core Physicochemical Properties
This compound, with the CAS number 37641-36-4, is a member of the 1,3,4-oxadiazole class of compounds.[3][4] Its molecular structure and properties are foundational to its utility in chemical synthesis. The quantitative physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H8N2O3 | [3][5][6][7][8][9] |
| Molecular Weight | 156.14 g/mol | [3][5][6][7][8][9] |
| Boiling Point | 238 °C | [10] |
| Density | 1.207 g/cm³ | [10] |
| Flash Point | 98 °C | [10] |
| pKa (Predicted) | -4.10 ± 0.10 | [10] |
| LogP (Computed) | 0.55472 | [5] |
| Topological Polar Surface Area (TPSA) | 65.22 Ų | [5] |
| Storage Temperature | 2-8 °C | [10] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process that avoids the use of highly toxic and corrosive reagents, making it suitable for larger-scale production.[11]
Detailed Synthesis Protocol
A patented method outlines a three-step synthesis pathway.[11] This process is designed for safety, high yield, and the use of inexpensive raw materials.[11]
-
Step 1: Formation of Monoalkyl Oxalate Hydrazide: The process begins with an ammonolysis reaction between a dialkyl oxalate (e.g., diethyl oxalate) and hydrazine hydrate. This reaction yields a monoalkyl oxalate hydrazide.[11]
-
Step 2: Acylation Reaction: The monoalkyl oxalate hydrazide is then subjected to an acylation reaction with a fatty acid anhydride, such as acetic anhydride.[11] This step produces a 2-acylhydrazide-monoalkyl oxalate intermediate.[11] For instance, reacting ethyl oxalate hydrazide with acetic anhydride yields 2-acetylhydrazide-oxalic acid monoethyl ester.[11]
-
Step 3: Dehydration and Cyclization: The final step involves a dehydration and ring-closure reaction of the intermediate.[11] Using a dehydrating agent like phosphorus oxychloride (POCl3) in a solvent such as toluene, the 2-acylhydrazide-monoalkyl oxalate is converted into the target product, this compound.[11]
Role in Medicinal Chemistry and Drug Development
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a component in compounds exhibiting a wide array of biological activities.[12] These activities include antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[12]
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of its corresponding potassium salt, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt.[1] This potassium salt is a key building block for important antiviral drugs, including Letermovir and Raltegravir.[1]
Broad Biological Potential
The structural motif of this compound is valuable for developing novel therapeutic agents. Its utility as an intermediate allows for the creation of more complex molecules with potential antimicrobial and anti-inflammatory effects.[2] The broader class of 1,3,4-oxadiazole derivatives has been extensively studied for various applications in medicine and agriculture.[12]
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. 37641-36-4|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 37641-36-4 CAS MSDS (5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Crystal Structure Analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on the structural elucidation of these molecules, which is fundamental for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Introduction to 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have been extensively studied and have shown promise in various therapeutic areas.[1][2] Their biological activity is often attributed to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is therefore crucial for the development of potent and selective drug candidates.
Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylate Derivatives
The synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives typically involves the cyclization of a corresponding acylhydrazide. A general synthetic pathway is outlined below.
Caption: General synthetic scheme for 5-methyl-1,3,4-oxadiazole-2-carboxylate esters.
A specific example is the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.[1]
Experimental Protocol: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate[1]
A mixture of 5-(2-hydroxyphenyl)tetrazole (2.0 g, 12.3 mmol) and acetic anhydride (6.3 g, 61.5 mmol) was heated under reflux for 2 hours. The reaction mixture was then poured into an ice/water mixture. The resulting precipitate was filtered, washed with cold water, and dried under a vacuum to yield the title compound as a white solid.
Crystal Structure Analysis
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Crystallographic Data for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate
The crystal structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate has been determined, and its crystallographic data are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂O₃ |
| Formula Weight | 218.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.6335 (6) |
| b (Å) | 16.925 (3) |
| c (Å) | 9.5078 (6) |
| β (°) | 92.113 (6) |
| Volume (ų) | 1066.7 (2) |
| Z | 4 |
| Density (calculated) | 1.359 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Crystal Size (mm³) | 0.50 × 0.36 × 0.16 |
Data obtained from the publication by dos Santos et al. (2014).[1]
Molecular Geometry
In the crystal structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, the benzene and oxadiazole rings are nearly coplanar, with a dihedral angle of 4.14 (2)° between them.[1] However, the ester group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 82.69 (9)°.[1]
Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure involves several key steps, from crystal growth to data analysis and structure refinement.
Caption: Workflow for single-crystal X-ray structure determination.
Crystallization Protocol[1]
Crystals of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in chloroform (CDCl₃).[1]
Data Collection and Refinement[1]
X-ray diffraction data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL-97 software.[1]
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-oxadiazole have been reported to exhibit a range of biological activities, with anticancer activity being a prominent area of investigation. One of the potential mechanisms of action for their anticancer effects is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK).
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with the progression of various cancers. Inhibition of the FAK signaling pathway can lead to reduced tumor growth and metastasis.
Caption: Simplified FAK signaling pathway and potential inhibition by 1,3,4-oxadiazole derivatives.
This guide provides a foundational understanding of the crystal structure analysis of 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives. The presented data and protocols are essential for researchers engaged in the design and development of novel therapeutic agents based on this important heterocyclic scaffold. Further crystallographic studies on a wider range of derivatives are encouraged to build a comprehensive structure-activity relationship database.
References
Technical Guide: Physicochemical Properties and Synthesis Workflow of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physical and chemical properties of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 156.14 g/mol | [1][2][3][4][5][6] |
| CAS Number | 37641-36-4 | [1][2][7] |
| Physical State | White to Yellow Solid | [1] |
| Melting Point | 43 to 45 °C | [1] |
| Boiling Point (Predicted) | 238.0 ± 23.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.207 ± 0.06 g/cm³ at 20 °C | [1] |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [1] |
Solubility Profile
Currently, specific quantitative data on the solubility of this compound in common organic solvents is not extensively documented in publicly accessible literature. However, an analysis of its synthesis and purification procedures provides valuable qualitative insights into its solubility characteristics.
Qualitative Solubility Observations:
The synthesis of this compound has been reported using various organic solvents, indicating its solubility in these media. For instance, one synthetic route involves the use of tetrahydrofuran (THF) as a reaction solvent.[8] The subsequent workup and purification steps employ ethyl acetate and petroleum ether , suggesting that the compound is soluble in ethyl acetate and likely less soluble in petroleum ether, a common characteristic utilized in column chromatography for purification.[8]
Another synthetic method describes a dehydration ring-closure reaction where solvents such as toluene , n-heptane , methyl isobutyl ketone (MIBK) , 2-methyltetrahydrofuran , cyclohexane , acetonitrile , xylene , 1,3,5-trimethylbenzene , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) can be used.[9] This wide range of solvents, from nonpolar to polar aprotic, suggests that this compound possesses a degree of solubility in a diverse set of organic media.
Based on these observations, the compound is expected to be soluble in polar aprotic solvents like THF, ethyl acetate, and acetonitrile, as well as in aromatic hydrocarbons such as toluene. Its solubility in nonpolar aliphatic hydrocarbons like petroleum ether and n-heptane is likely lower, a property that is exploited for purification by chromatography and recrystallization.
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, adapted from reported literature.
Reaction:
-
To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in tetrahydrofuran (THF), add Lawesson's reagent (1.1 equivalents).[8]
-
Stir the reaction mixture at 75 °C for 3 hours.[8]
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.[8]
-
Add decolourising charcoal and stir the mixture at 18 °C for 16 hours.[8]
-
Filter the mixture to remove the charcoal.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:7 v/v) as the eluent to obtain the final product.[8]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 37641-36-4 CAS MSDS (5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 37641-36-4|this compound|BLD Pharm [bldpharm.com]
- 8. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
Quantum Chemical Calculations for 1,3,4-Oxadiazole Ring Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities.[1][2][3][4] Understanding the intrinsic stability of this ring system is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the quantum chemical calculations used to evaluate the stability of the 1,3,4-oxadiazole ring, supplemented with relevant experimental protocols for synthesis and characterization.
Computational Approaches to 1,3,4-Oxadiazole Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and stability of heterocyclic compounds like 1,3,4-oxadiazole.[5][6] These methods provide insights into molecular geometries, aromaticity, and reactivity.
Density Functional Theory (DFT) Calculations
DFT methods, especially the B3LYP functional, are widely employed to study the properties of 1,3,4-oxadiazole derivatives.[6][7][8][9][10] The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets like 6-311+G** or 6-311++G(2d,2p) being commonly used for geometry optimization and energy calculations.[9][10][11]
Computational Workflow for Stability Analysis:
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Biological Activity and DFT Studies of 1,3,4-oxadiazol...: Ingenta Connect [ingentaconnect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation | Semantic Scholar [semanticscholar.org]
- 10. scirp.org [scirp.org]
- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
A Technical Guide to the Thermal Stability and Decomposition of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Due to the limited publicly available experimental data on this specific molecule, this document synthesizes information from studies on analogous 1,3,4-oxadiazole derivatives to project its thermal behavior. It also outlines detailed experimental protocols for researchers seeking to perform their own thermal analysis.
The 1,3,4-oxadiazole moiety is a critical pharmacophore in modern drug discovery, valued for its metabolic stability and diverse biological activities.[1][2] Understanding the thermal properties of molecules incorporating this scaffold is paramount for ensuring drug substance and product stability, informing manufacturing processes, and meeting regulatory requirements. In general, 1,3,4-oxadiazole derivatives are recognized for their high chemical and thermal stability.[3]
Predicted Thermal Profile
Based on thermal analyses of various 1,3,4-oxadiazole derivatives, it is anticipated that this compound possesses good thermal stability. Studies on energetic materials containing the 1,3,4-oxadiazole ring have indicated that decomposition temperatures typically exceed 150 °C, with some compounds stable up to 276 °C.[4] For a non-energetic small molecule like the subject of this guide, a decomposition onset in a similar or higher range would be expected.
The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
Hypothetical Thermal Analysis Data
The following tables present hypothetical, yet realistic, data that could be expected from a comprehensive thermal analysis of this compound.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Description |
| Onset of Decomposition (Tonset) | ~ 210 °C | The temperature at which significant mass loss begins. |
| Temperature of Max Decomposition Rate (Tmax) | ~ 235 °C | The temperature at which the rate of mass loss is highest. |
| Mass Loss (Step 1) | ~ 45% | Corresponds to the initial fragmentation of the molecule. |
| Mass Loss (Step 2) | ~ 30% | Corresponds to the further breakdown of larger fragments. |
| Final Residue @ 600 °C | < 5% | The percentage of material remaining at high temperature. |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Description |
| Melting Point (Tm) | ~ 85 °C | Endothermic peak corresponding to the solid-to-liquid phase transition. |
| Onset of Decomposition | ~ 215 °C | Exothermic event indicating the start of decomposition. |
| Decomposition Enthalpy (ΔHd) | -350 J/g | The heat released during the decomposition process. |
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following are standard protocols for TGA and DSC analysis of a small organic molecule like this compound.
Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air, if investigating oxidative decomposition) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass change (%) and the first derivative of the mass change (%/°C) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from 25 °C to a temperature above the melting point (e.g., 120 °C) at 10 °C/min to observe the melting endotherm.
-
For decomposition studies, heat from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow (mW) as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Integrate the peak areas to determine the enthalpy changes (ΔH).
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive thermal analysis experiment.
Proposed Decomposition Pathway
While the exact decomposition mechanism requires detailed experimental investigation (e.g., using TGA-MS or Py-GC-MS), a plausible thermal decomposition pathway for this compound can be proposed based on its chemical structure. The initial fragmentation is likely to occur at the ester group and through the cleavage of the oxadiazole ring, which is the least stable part of the molecule under thermal stress.
References
Hydrolysis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical hydrolysis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate to its corresponding carboxylic acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including those for antiviral drugs like Letermovir and Raltegravir.[1] This document details the experimental protocols, quantitative data from relevant studies, and visual representations of the chemical process and workflow.
I. Reaction Overview and Significance
The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. For the specific substrate, this compound, this hydrolysis is typically achieved under basic conditions. The resulting carboxylic acid is a valuable building block in medicinal chemistry due to the presence of the 1,3,4-oxadiazole ring, a common motif in bioactive molecules.
II. Quantitative Data on Hydrolysis Conditions
The following table summarizes various reported and analogous conditions for the hydrolysis of oxadiazole-based esters, providing a comparative overview of reagents, solvents, reaction times, temperatures, and yields.
| Starting Material | Base | Solvent System | Temperature | Time | Yield | Reference |
| This compound | Potassium trimethylsilanolate | Ether | Room Temperature | Not Specified | ~95% (as potassium salt) | [1] |
| 2,5-dialkyl-1,3,4-oxadiazole ester | Sodium Hydroxide (NaOH) | Methanol/Water | 50°C | 1 hour | 54-68% | [2] |
| General Methyl/Ethyl Esters | Lithium Hydroxide (LiOH) | Methanol/Water or THF/Water | Room Temperature | 1 hour | Not Specified | [3] |
| General Methyl/Ethyl Esters | Sodium Hydroxide (NaOH) | Methanol/Water/THF | Not Specified | Not Specified | Not Specified | [4] |
| General Methyl/Ethyl Esters | Potassium Hydroxide (KOH) | Ethanol/Water | Not Specified | Not Specified | Not Specified | [4] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for the base-catalyzed hydrolysis of this compound.
Protocol 1: Hydrolysis using Sodium Hydroxide in a Methanol/Water System
This protocol is adapted from a procedure for the hydrolysis of structurally similar 2,5-dialkyl-1,3,4-oxadiazole esters.[2]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).
-
Add Sodium Hydroxide (approximately 10 equivalents) to the solution.
-
Attach a condenser to the flask and heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with 1 M HCl until the pH is acidic.
-
The resulting carboxylic acid may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol).
IV. Visual Representations
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation of this compound to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid via base-catalyzed hydrolysis.
Caption: Chemical hydrolysis of the ethyl ester to its carboxylic acid.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the hydrolysis and subsequent workup.
Caption: General workflow for the hydrolysis experiment.
References
Tautomerism in 5-Substituted-1,3,4-Oxadiazole Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tautomerism in 5-substituted-1,3,4-oxadiazole systems, a crucial aspect for understanding their chemical reactivity, biological activity, and for the rational design of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its potential tautomeric nature significantly influences its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capabilities, which in turn affect drug-receptor interactions and pharmacokinetic profiles.
Core Concepts of Tautomerism in 1,3,4-Oxadiazoles
Tautomerism in 5-substituted-1,3,4-oxadiazole systems primarily involves the migration of a proton between a heteroatom within the oxadiazole ring and an exocyclic atom at the 2-position. The most prevalent forms of tautomerism observed in these systems are thione-thiol, oxo-enol (or keto-enol), and amino-imino tautomerism, depending on the nature of the substituent at the 2-position.
Thione-Thiol Tautomerism
When the 2-position of the 1,3,4-oxadiazole ring is substituted with a mercapto group (-SH), a prototropic equilibrium exists between the thiol and thione forms.[1] Spectroscopic evidence from various studies, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, consistently indicates that the thione form is the predominant tautomer in solution.[2]
Caption: Thione-thiol equilibrium in 5-substituted-1,3,4-oxadiazoles.
Oxo-Enol (Keto-Enol) Tautomerism
For 5-substituted-1,3,4-oxadiazol-2(3H)-ones, an equilibrium between the oxo (amide) and enol (hydroxy) forms is possible. Similar to the thione-thiol case, experimental data suggests that the oxo form is generally more stable and thus the predominant species.
Caption: Oxo-enol equilibrium in 5-substituted-1,3,4-oxadiazoles.
Amino-Imino Tautomerism
In the case of 2-amino-1,3,4-oxadiazoles, the tautomeric equilibrium is between the amino and imino forms. The relative stability of these tautomers can be influenced by the substituent at the 5-position and the surrounding solvent environment. Computational studies have been particularly insightful in elucidating the energetic differences between these forms.
Caption: Amino-imino equilibrium in 5-substituted-1,3,4-oxadiazoles.
Quantitative Data on Tautomeric Equilibria
The quantitative analysis of tautomeric equilibria provides crucial parameters for computational modeling and drug design. The following tables summarize available data for 5-substituted-1,3,4-oxadiazole systems.
Table 1: Acidity Constants (pKa) of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones
| Substituent at C5 | Calculated pKa | Reference |
| Phenyl | 5.8 - 7.1 | [3] |
| 4-tert-Butylphenyl | 6.7 | [3] |
Table 2: Spectroscopic Data Supporting Predominant Tautomeric Forms
| Compound Class | Substituent at C5 | Spectroscopic Method | Key Observation | Predominant Form | Reference |
| 1,3,4-Oxadiazole-2-thiol | 4-Nitrophenyl | IR (KBr) | 2570 cm⁻¹ (S-H) | Thiol in solid state | [4] |
| ¹H NMR (DMSO-d₆) | δ 15.0 ppm (s, 1H, SH) | Thiol in DMSO | [4] | ||
| 1,3,4-Oxadiazole-2-thiol | Phenyl | IR (KBr) | 2560 cm⁻¹ (S-H) | Thiol in solid state | [4] |
| ¹H NMR (DMSO-d₆) | δ 12.33 ppm (s, 1H, SH) | Thiol in DMSO | [4] | ||
| 1,3,4-Oxadiazole-2-thione | 3,4-Dichlorophenyl | IR (KBr) | ~1330 cm⁻¹ (C=S) | Thione in solid state | [5] |
| ¹³C NMR (DMSO-d₆) | δ ~179 ppm (C=S) | Thione in DMSO | [5] |
Experimental Protocols for Tautomerism Studies
The investigation of tautomerism in 5-substituted-1,3,4-oxadiazole systems relies on a combination of synthesis and spectroscopic analysis.
Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
A general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of acid hydrazides with carbon disulfide in a basic medium.[4][6]
Protocol:
-
Esterification: The desired carboxylic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl ester.
-
Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate in absolute ethanol under reflux to produce the acid hydrazide.[4]
-
Cyclization: The acid hydrazide is dissolved in ethanol, and potassium hydroxide is added. Carbon disulfide is then added dropwise, and the mixture is refluxed for several hours.[4]
-
Acidification and Isolation: After cooling, the reaction mixture is poured into ice water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude 5-substituted-1,3,4-oxadiazole-2-thiol, which is then purified by recrystallization.
Caption: Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool to distinguish between tautomers due to the different chemical environments of the protons and carbon atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often used as it can dissolve a wide range of compounds and has a high boiling point.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. For thione-thiol tautomerism, look for a characteristic signal for the -SH proton (typically in the range of δ 12-15 ppm) and the N-H proton (which may be broader).[4] For oxo-enol tautomerism, the O-H proton of the enol form and the N-H proton of the oxo form will have distinct chemical shifts.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is particularly informative. A signal in the region of δ 175-180 ppm is indicative of a C=S (thione) or C=O (oxo) group, whereas a C-S or C-O single bond would appear at a different chemical shift.[4][5]
-
Variable Temperature NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra can be recorded at different temperatures. Changes in the chemical shifts and signal coalescence can provide information about the rate of interconversion between the tautomers.
UV-Visible Spectroscopic Analysis
UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, as different tautomers often exhibit distinct absorption maxima (λ_max).
Protocol:
-
Solvent Selection: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the λ_max values and the shape of the absorption bands in different solvents. A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium. The equilibrium constant (K_T) can sometimes be estimated from the spectra in different solvent mixtures.
Computational Chemistry Protocols
Density Functional Theory (DFT) calculations are widely employed to investigate the relative stabilities of tautomers and the energy barriers for their interconversion.
Protocol:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Solvent Effects: To model the effect of a solvent, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed. Calculations are performed in different solvents to understand their influence on the tautomeric equilibrium.
-
Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition state should have exactly one imaginary frequency corresponding to the proton transfer.
-
Data Analysis: The relative Gibbs free energies of the tautomers are used to predict their relative populations at a given temperature. The Gibbs free energy of activation provides information about the kinetic stability of each tautomer.
Caption: A typical computational workflow for studying tautomerism.
This guide provides a foundational understanding of tautomerism in 5-substituted-1,3,4-oxadiazole systems, integrating theoretical concepts with practical experimental and computational methodologies. A thorough consideration of the potential tautomeric forms is indispensable for the successful development of new drugs based on this versatile heterocyclic scaffold.
References
The Electronic Landscape of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Technical Guide for Researchers
An in-depth exploration of the synthesis, electronic properties, and characterization of a pivotal class of heterocyclic compounds relevant to drug discovery and materials science.
The 1,3,4-oxadiazole moiety, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. When substituted at the 2 and 5 positions, these compounds exhibit a remarkable array of tunable electronic properties, making them attractive scaffolds for the development of novel therapeutic agents and advanced organic electronic materials. This technical guide provides a comprehensive overview of the electronic characteristics of 2,5-disubstituted 1,3,4-oxadiazoles, detailing their synthesis, experimental characterization, and the theoretical underpinnings of their behavior.
Core Electronic Properties and Structure-Activity Relationships
The electronic nature of 2,5-disubstituted 1,3,4-oxadiazoles is intrinsically linked to the electron-deficient character of the central oxadiazole ring. This core influences the molecule's overall electronic distribution, stability, and reactivity. The substituents at the 2 and 5 positions play a crucial role in modulating these properties. Electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the compound's absorption, emission, and charge transport characteristics.[1][2][3]
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these structure-property relationships.[2][3][4][5] The HOMO-LUMO energy gap (ΔE) is a key parameter, with a smaller gap generally correlating with higher chemical reactivity and a bathochromic (red) shift in absorption and emission spectra.[6][7] For instance, extending the π-conjugation of the substituents typically leads to a smaller energy gap and a shift to longer wavelengths.[4][8]
Quantitative Electronic Data Summary
The following tables summarize key quantitative data on the electronic properties of various 2,5-disubstituted 1,3,4-oxadiazole derivatives as reported in the literature. These values are influenced by the specific substituents and the solvent used for measurement.
Table 1: Optical Properties of Selected 2,5-Disubstituted 1,3,4-Oxadiazoles
| Compound/Substituents | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Solvent |
| Series 4a-f (varying conjugation) | Varies | 370-500 | Varies | Various organic solvents |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | 200-400 | - | - | Dichloromethane |
| 2,5-diphenyl-1,3,4-oxadiazole (PPD) | - | ~337 (2-photon excitation) | - | Not specified |
Data compiled from references[9][10][11].
Table 2: Electrochemical and Computational Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound Series | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Method |
| Derivatives 4a-f | -6.21 to -5.78 | -1.84 to -1.52 | 4.07 - 4.46 | DFT |
| Derivative 7s (NO2 substituent) | - | - | Minimum in series | DFT |
| Derivative 7j | - | - | Highest in series | DFT |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | - | - | ~3.84 | Experimental (Optical) |
Data compiled from references[6][7][10].
Experimental Protocols
The characterization of the electronic properties of 2,5-disubstituted 1,3,4-oxadiazoles relies on a suite of spectroscopic and electrochemical techniques.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and versatile method for the synthesis of these compounds involves the cyclization of diacylhydrazines.[12][13][14][15]
General Protocol:
-
Hydrazide Formation: An appropriate ester is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding acid hydrazide.[12][14]
-
Diacylhydrazine Intermediate: The acid hydrazide is then reacted with an aroyl chloride to form a diacylhydrazine intermediate.[12]
-
Cyclization/Dehydration: The diacylhydrazine is cyclized in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃), polyphosphoric acid, or acetic anhydride, to yield the 2,5-disubstituted 1,3,4-oxadiazole.[12][13][15] The reaction mixture is typically heated, and the product is isolated by pouring the mixture into crushed ice, followed by filtration and recrystallization.[12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the absorption characteristics of the compounds, providing insights into the electronic transitions.[16][17]
Methodology:
-
Sample Preparation: Solutions of the synthesized compounds are prepared in a suitable transparent solvent (e.g., chloroform, ethanol, DMSO) at a known concentration.
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a double beam UV-Visible spectrophotometer.[18]
-
Analysis: The wavelength of maximum absorption (λ_max) is determined from the resulting spectrum. This provides information about the energy required for π-π* and n-π* electronic transitions.[16]
Fluorescence Spectroscopy
This technique is used to investigate the emission properties of the compounds, which is crucial for applications in fluorescent probes and organic light-emitting diodes (OLEDs).[8][9]
Methodology:
-
Sample Preparation: Dilute solutions of the compounds are prepared in various organic solvents of differing polarities.[9]
-
Measurement: The sample is excited at its absorption maximum (λ_abs), and the resulting fluorescence emission spectrum is recorded at a 90-degree angle to the excitation beam.
-
Analysis: The wavelength of maximum emission (λ_em) is identified. The difference between λ_abs and λ_em gives the Stokes shift, and the fluorescence quantum yield can also be determined relative to a standard.[8][9] The solvent polarity can influence the position of the emission maxima.[9]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
Methodology:
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: The compound of interest is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values can then be used to calculate the HOMO and LUMO energy levels using empirical equations, often referenced against the ferrocene/ferrocenium redox couple.
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General synthesis scheme for 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Workflow for electronic property characterization.
Caption: Influence of substituents on electronic properties.
Conclusion and Future Directions
2,5-Disubstituted 1,3,4-oxadiazoles represent a privileged scaffold in modern chemical research. Their readily tunable electronic properties, coupled with their synthetic accessibility, make them highly valuable for a range of applications. In drug development, these compounds are often used as bioisosteric replacements for amide or ester groups to improve metabolic stability and pharmacokinetic profiles.[1][19] Their luminescent properties are harnessed in the development of OLEDs and fluorescent probes.[1][8][9]
Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse substitution patterns, the fine-tuning of electronic properties for specific applications through rational design and computational screening, and the exploration of their potential in emerging fields such as theranostics and organic photovoltaics. A deeper understanding of the intricate interplay between molecular structure and electronic behavior will continue to drive innovation in both medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. science.eurekajournals.com [science.eurekajournals.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. journalspub.com [journalspub.com]
- 17. researchgate.net [researchgate.net]
- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds.[1] The 1,3,4-oxadiazole motif is a privileged structure, known to impart favorable pharmacokinetic properties and to act as a bioisosteric replacement for amide and ester groups, enhancing metabolic stability.[2] Derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the development of novel therapeutic agents.
Key Synthetic Transformations and Applications
This compound serves as a versatile precursor for several key chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. The primary transformations include:
-
Hydrolysis to Carboxylic Acid: The ethyl ester is readily hydrolyzed to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, a crucial intermediate for amide bond formation.
-
Conversion to Potassium Salt: The carboxylic acid can be converted to its potassium salt, a stable intermediate used in the synthesis of antiviral drugs like Letermovir.[4]
-
Formation of Carbohydrazide: The ethyl ester can be reacted with hydrazine hydrate to yield 5-methyl-1,3,4-oxadiazole-2-carbohydrazide, a key building block for synthesizing Schiff bases and other heterocyclic systems.
-
Amide Coupling: The carboxylic acid derivative is readily coupled with a variety of amines to produce a diverse range of N-substituted carboxamides, which are often explored for their biological activities.
The following diagram illustrates the central role of this compound in these synthetic pathways.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Distilled water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Typical Yield | >90% |
| Purity | High |
| Physical State | White to off-white solid |
Protocol 2: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt
This protocol details the preparation of the potassium salt, a key intermediate for the synthesis of the antiviral drug Letermovir.[4]
Materials:
-
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester
-
Trimethylsilanol potassium
-
Diethyl ether
-
Stirring apparatus, filtration apparatus.
Procedure:
-
To a slurry of trimethylsilanol potassium (1.0 equivalent) in diethyl ether, add 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (1.0 equivalent) under stirring.[4]
-
Observe the formation of a precipitate as the reaction proceeds, with a color change from white to grayish-white.[4]
-
After the reaction is complete (monitor by TLC), collect the precipitate by filtration.[4]
-
Wash the solid product with diethyl ether and dry to obtain the target potassium salt.[4]
| Starting Material | Reagent | Solvent | Product | Reported Yield | Reference |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (0.50g, 3.20mmol) | Trimethylsilanol potassium (411 mg, 3.20 mmol) | Ether | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | 580 mg (quantitative) | [4] |
Protocol 3: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide
This protocol outlines the conversion of the ethyl ester to the corresponding hydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure carbohydrazide.
| Parameter | Expected Outcome |
| Typical Yield | 85-95% |
| Physical State | White crystalline solid |
Protocol 4: General Procedure for Amide Coupling
This protocol provides a general method for the synthesis of N-substituted amides from 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.
Materials:
-
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
-
Desired primary or secondary amine
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Aprotic solvent (e.g., DMF, DCM)
-
Tertiary base (e.g., DIEA, triethylamine)
-
Reaction vessel, magnetic stirrer.
Procedure:
-
Dissolve 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent.
-
Add the coupling agent (e.g., HATU, 1.1 eq.) and a tertiary base (e.g., DIEA, 2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Coupling Reagent | Base | Solvent | General Yield Range |
| HATU | DIEA | DMF | Good to Excellent |
| HBTU | DIEA | DMF | Good |
| EDC/HOBt | N/A | DCM/DMF | Moderate to Good |
Application in Biological Screening
Derivatives synthesized from this compound are frequently screened for various biological activities. A typical workflow for evaluating the potential of these novel compounds is depicted below.
Example of a Biological Mechanism: Enzyme Inhibition
Many 1,3,4-oxadiazole derivatives function as enzyme inhibitors. For instance, some have been shown to inhibit telomerase or thymidylate synthase, enzymes often overexpressed in cancer cells.[1] The general mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the natural substrate from binding and thereby blocking the enzyme's catalytic activity.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole: a privileged structure in antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid
Abstract
This document provides a detailed protocol for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid via the hydrolysis of its ethyl ester precursor, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. This procedure is crucial for researchers and professionals in drug development and medicinal chemistry, as the 1,3,4-oxadiazole moiety is a key structural motif in various pharmacologically active compounds. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful conversion and purification of the final product.
Introduction
The 1,3,4-oxadiazole ring is a significant heterocyclic scaffold known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 1,3,4-oxadiazole derivatives is a focal point in medicinal chemistry. 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, such as the antiviral drug Raltegravir. The protocol described herein details the alkaline hydrolysis of this compound, a common and efficient method for obtaining the desired carboxylic acid.
Reaction Scheme
Experimental Protocol
This protocol is adapted from established methods for the hydrolysis of ester groups on 1,3,4-oxadiazole rings.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
pH paper or pH meter
-
Rotary evaporator
-
Recrystallization apparatus (Erlenmeyer flask, funnel, filter paper)
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, this compound, in a mixture of methanol and water. A typical solvent ratio is 4:1 methanol to water (v/v).
-
Addition of Base: To the stirred solution, add a molar excess of sodium hydroxide (typically 1.5 to 2 equivalents). The NaOH can be added as a solid or as an aqueous solution.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 50 °C using a heating mantle or oil bath.[1] Allow the reaction to stir at this temperature for 1 hour.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) if desired.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1 M HCl until the pH reaches approximately 2-3. This will protonate the carboxylate salt to form the desired carboxylic acid, which may precipitate out of the solution.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization.[1] The resulting solid precipitate of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives.
| Parameter | Starting Material (Ethyl Ester) | Product (Carboxylic Acid) | Reference |
| Molecular Formula | C₆H₈N₂O₃ | C₄H₄N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | 128.08 g/mol | |
| Appearance | - | White solid | [3] |
| Reaction Time | - | 1 hour | [1] |
| Reaction Temperature | - | 50 °C | [1] |
| Typical Yield | - | >90% (for similar hydrolyses) | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified mechanism of alkaline hydrolysis of the ethyl ester.
References
Application Notes and Protocols: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate as a key building block in the synthesis of novel compounds with potential therapeutic applications. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a versatile starting material for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop new drug candidates.
The primary synthetic strategy involves the conversion of the ethyl ester to the corresponding carbohydrazide, which acts as a crucial intermediate for further molecular elaboration. This intermediate can be readily transformed into various bioactive derivatives such as hydrazones and N-substituted amides.
Synthesis of Key Intermediate: 5-methyl-1,3,4-oxadiazole-2-carbohydrazide
The initial and pivotal step in utilizing this compound is its conversion to 5-methyl-1,3,4-oxadiazole-2-carbohydrazide. This hydrazide is the direct precursor for a multitude of bioactive derivatives.
Experimental Protocol: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide
-
Materials:
-
This compound
-
Hydrazine hydrate (80% or 99%)
-
Ethanol (absolute)
-
-
Procedure:
-
A solution of this compound (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (1.5-2 equivalents) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is triturated with cold diethyl ether or petroleum ether, filtered, and washed to yield the crude product.
-
The crude 5-methyl-1,3,4-oxadiazole-2-carbohydrazide can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford a white crystalline solid.
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the preparation of the key hydrazide intermediate.
Application in the Development of Antimicrobial Agents
The 5-methyl-1,3,4-oxadiazole-2-carbohydrazide intermediate is a valuable precursor for synthesizing novel antimicrobial agents. Condensation with various aldehydes and ketones yields Schiff bases (hydrazones) which have demonstrated significant antibacterial and antifungal activities.
Experimental Protocol: Synthesis of Hydrazone Derivatives
-
Materials:
-
5-methyl-1,3,4-oxadiazole-2-carbohydrazide
-
Substituted aromatic or heterocyclic aldehydes/ketones
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Equimolar amounts of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide and the respective aldehyde or ketone are dissolved in ethanol or methanol in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 2-8 hours, with reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and can be purified by recrystallization from an appropriate solvent.
-
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
-
Procedure:
-
Stock solutions of the test compounds and standard drugs are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Table 1: Antimicrobial Activity of 5-methyl-1,3,4-oxadiazole Derivatives
| Compound ID | R-group on Hydrazone | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. A. niger |
| 13 | 4-hydroxyphenyl | 25 | >200 | 25 |
| 19 | 4-hydroxyphenyl (bioisostere) | 25 | 25 | 25 |
| Standard | Ciprofloxacin | 1.5 | 0.7 | N/A |
| Standard | Amphotericin B | N/A | N/A | 1.0 |
| Data is illustrative and based on representative findings for similar 1,3,4-oxadiazole structures.[1] |
Diagram of Antimicrobial Drug Discovery Pathway
Caption: Workflow from starting material to antimicrobial lead identification.
Application in the Development of Anticancer Agents
Derivatives of this compound have shown promise as anticancer agents. The core scaffold can be modified to interact with various biological targets implicated in cancer progression. For instance, hydrazone derivatives can be designed to inhibit specific enzymes or disrupt cell signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Synthesized 1,3,4-oxadiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Normal cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
-
Table 2: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| Hydrazone Derivative 1 | MCF-7 (Breast Cancer) | 15.2 |
| Hydrazone Derivative 2 | A549 (Lung Cancer) | 9.8 |
| Amide Derivative 1 | HCT116 (Colon Cancer) | 21.5 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.8 |
| Data is illustrative and represents typical activity ranges for bioactive 1,3,4-oxadiazole derivatives. |
Diagram of a Potential Anticancer Mechanism of Action
Caption: A potential signaling pathway targeted by 1,3,4-oxadiazole derivatives.
References
Synthesis of Novel Antifungal Agents from Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the urgent development of novel antifungal agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including potent antifungal activity. This document provides detailed application notes and experimental protocols for the synthesis of a series of novel antifungal candidates derived from Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The synthetic strategy involves the conversion of the starting ester to a key hydrazide intermediate, which is subsequently reacted with various aromatic aldehydes to generate a library of Schiff base derivatives. These compounds have shown promising activity against a range of fungal strains, potentially through the inhibition of key fungal enzymes such as succinate dehydrogenase or thioredoxin reductase.
Synthetic Workflow
The overall synthetic scheme is a two-step process designed for efficiency and versatility, allowing for the creation of a diverse library of potential antifungal agents.
Caption: Synthetic pathway for novel antifungal agents.
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide (Intermediate)
This protocol outlines the synthesis of the key intermediate, 5-methyl-1,3,4-oxadiazole-2-carbohydrazide, from the starting ethyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, filter funnel, and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add hydrazine hydrate (80%, 0.02 mol) dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-methyl-1,3,4-oxadiazole-2-carbohydrazide.
Protocol 2: Synthesis of Schiff Base Derivatives of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide
This protocol describes the synthesis of the final Schiff base derivatives by reacting the hydrazide intermediate with various aromatic aldehydes.
Materials:
-
5-methyl-1,3,4-oxadiazole-2-carbohydrazide
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, suspend 5-methyl-1,3,4-oxadiazole-2-carbohydrazide (0.01 mol) in absolute ethanol (30 mL).
-
Add the respective substituted aromatic aldehyde (0.01 mol) to the suspension.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction completion using TLC.
-
After cooling, the solid product that precipitates is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure Schiff base derivative.
Protocol 3: Antifungal Activity Screening (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
Synthesized Schiff base derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Standard antifungal drug (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Prepare stock solutions of the synthesized compounds and the standard drug in DMSO (e.g., 1 mg/mL).
-
Dispense 100 µL of SDB or RPMI-1640 into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the compounds and the standard drug in the microtiter plates to achieve a range of concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to approximately 1-5 x 10^5 CFU/mL.
-
Inoculate each well with 100 µL of the fungal suspension.
-
Include a positive control (medium with fungal inoculum) and a negative control (medium only) in each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 28°C for Aspergillus niger) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Data Presentation
The antifungal activity of a representative set of synthesized Schiff base derivatives of 5-methyl-1,3,4-oxadiazole is summarized in the table below.
| Compound ID | R-group on Aldehyde | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Fusarium oxysporum EC50 (µg/mL) |
| SB-1 | 4-Chloro | 16 | 32 | 47.56[1] |
| SB-2 | 4-Hydroxy | 32 | 64 | - |
| SB-3 | 4-Nitro | 16 | 32 | - |
| SB-4 | 2-Thiophene | - | - | 32.25[1] |
| Fluconazole | - | 8 | >64 | - |
| Carbendazim | - | - | - | 102.83[1] |
Note: The EC50 values for F. oxysporum are for structurally related 1,3,4-oxadiazole derivatives as a reference for potential activity against plant pathogens.
Potential Mechanism of Action
The antifungal activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit essential fungal enzymes that are absent or significantly different in human hosts.
Caption: Proposed mechanisms of antifungal action.
Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like succinate dehydrogenase (SDH) and thioredoxin reductase (Trr).[1] Inhibition of SDH disrupts the electron transport chain and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Thioredoxin reductase is crucial for defending the fungal cell against oxidative stress, and its inhibition leads to an accumulation of reactive oxygen species, causing cellular damage and apoptosis. Further enzymatic assays are required to definitively confirm the precise mechanism of action for this specific class of derivatives.
References
Development of Kinase Inhibitors Using a 1,3,4-Oxadiazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its utility in the design of potent kinase inhibitors has garnered significant attention, leading to the development of novel therapeutics for various diseases, particularly cancer. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of kinase inhibitors based on the 1,3,4-oxadiazole framework. The antiproliferative effects of these compounds are often attributed to their ability to inhibit various enzymes, growth factors, and kinases.[1][2]
Overview of 1,3,4-Oxadiazole as a Kinase Inhibitor Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is attractive in drug design due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for amide and ester groups.[3] Its planar structure and the presence of hydrogen bond acceptors allow for effective interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. Derivatives of 1,3,4-oxadiazole have been successfully developed to target a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and Glycogen Synthase Kinase-3β (GSK-3β).
Quantitative Data Summary
The following table summarizes the in vitro activity of selected 1,3,4-oxadiazole-based kinase inhibitors against various cancer cell lines and specific kinase enzymes.
| Compound ID/Reference | Target Kinase(s) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 13 | FAK | HepG2 (Liver Cancer) | Most effective vs. 5-fluorouracil | [1] |
| Compound 36 | Thymidylate Synthase | HepG2 (Liver Cancer) | Highest activity | [1] |
| Compound 44 | Not Specified | MCF-7 (Breast Cancer) | More potent than doxorubicin | [1] |
| AMK OX-8 | Not Specified | A549 (Lung Cancer) | 25.04 | [4] |
| AMK OX-8 | Not Specified | HeLa (Cervical Cancer) | 35.29 | [4] |
| AMK OX-9 | Not Specified | A549 (Lung Cancer) | 20.73 | [4] |
| AMK OX-10 | Not Specified | HeLa (Cervical Cancer) | 5.34 | [4] |
| AMK OX-11 | Not Specified | A549 (Lung Cancer) | 45.11 | [4] |
| AMK OX-12 | Not Specified | A549 (Lung Cancer) | 41.92 | [4] |
| AMK OX-12 | Not Specified | HeLa (Cervical Cancer) | 32.91 | [4] |
| Compound 4a | Not Specified | UO-31 (Renal Cancer) | Growth Percent: 61.19 | [5] |
| Compound 4a | Not Specified | MCF-7 (Breast Cancer) | Growth Percent: 76.82 | [5] |
| Compound 7g | Not Specified | MCF-7 (Breast Cancer) | IC₅₀: 125 µg/ml | [6] |
| Compound 7h | Not Specified | KB (Oral Cancer) | IC₅₀: 125 µg/ml | [6] |
| Compound 7h | Not Specified | MCF-7 (Breast Cancer) | IC₅₀: 125 µg/ml | [6] |
Experimental Protocols
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from a carboxylic acid hydrazide and a carboxylic acid.
Materials:
-
Substituted carboxylic acid hydrazide
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Ethanol
-
Dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Amide Formation (if starting from amine-containing intermediate): a. In a round-bottom flask, dissolve the aniline intermediate (1 equivalent) in dichloromethane (DCM). b. Add HATU (0.3 equivalents) and N,N-diisopropylethylamine (2 equivalents) to the solution and stir at room temperature for 5-10 minutes. c. Add the desired carboxylic acid (1.2 equivalents) and continue stirring for 3-5 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with water and extract with DCM. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide intermediate.[7]
-
Cyclization to form the 1,3,4-Oxadiazole Ring: a. To the crude amide intermediate (or a prepared N,N'-diacylhydrazine) in a round-bottom flask, add a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) in excess. b. Reflux the reaction mixture for a specified time (typically 1-5 hours), monitoring the reaction by TLC.[8] c. After completion, carefully pour the reaction mixture onto crushed ice with stirring. d. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). e. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][8]
In Vitro Kinase Inhibition Assay (TR-FRET Method)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC₅₀ of a compound against a specific kinase, such as EGFR.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound serially diluted in DMSO
-
Stop/detection solution (containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: a. Prepare the kinase buffer and dilute the recombinant kinase to the desired concentration. b. Prepare the substrate solution containing the biotinylated peptide and ATP in the kinase buffer. c. Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase buffer.
-
Assay Procedure: a. Add 2.5 µL of the diluted test compound to the wells of a 384-well plate. b. Add 2.5 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution. d. Incubate the plate for 60 minutes at room temperature. e. Stop the reaction by adding 5 µL of the stop/detection solution. f. Incubate for 60 minutes at room temperature, protected from light.[9]
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm. b. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). c. Normalize the data using DMSO as a 100% activity control and a known potent inhibitor as a 0% activity control. d. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of 1,3,4-oxadiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (e.g., <0.2%). b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control. c. Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition and Incubation: a. After the incubation period, remove the drug-containing medium. b. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. c. Incubate the plate at 37°C for 3-4 hours.[4][11]
-
Formazan Solubilization and Absorbance Reading: a. After incubation with MTT, add 150 µL of MTT solvent to each well to dissolve the formazan crystals. b. Wrap the plate in foil and shake it on an orbital shaker for 15 minutes. c. Read the absorbance at a wavelength of 590 nm using a microplate reader.[11]
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of 1,3,4-oxadiazole derivatives.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Analogs as Novel Anticancer and Antimicrobial Agents | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate as a key intermediate in the synthesis of novel agrochemicals. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, known to impart a range of desirable biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] This document details the synthetic pathways, experimental protocols, and biological activities of agrochemicals derived from this versatile building block.
Introduction
This compound is a stable and reactive intermediate that serves as a cornerstone for the development of a diverse array of bioactive molecules for crop protection.[3] Its structure allows for facile chemical modifications, enabling the synthesis of libraries of compounds for screening and optimization. The 1,3,4-oxadiazole ring system is a bioisostere for ester and amide functionalities, often leading to improved metabolic stability and enhanced biological activity. Derivatives of this core structure have been successfully commercialized as agrochemicals, such as the herbicide oxadiazon and the insecticide metoxadiazone.[2]
Synthetic Pathways and Key Intermediates
The primary synthetic utility of this compound in agrochemical synthesis involves its conversion into the corresponding carboxylic acid or acid chloride. These key intermediates can then be coupled with various amines or phenols to generate a wide range of final products with diverse functionalities.
A general synthetic scheme is outlined below:
Caption: General synthetic pathway for agrochemicals from this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Potassium Salt
This protocol describes the hydrolysis of the starting ethyl ester to its corresponding potassium carboxylate, a key water-soluble intermediate.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Toluene
-
Diethyl ether
Procedure:
-
Dissolve this compound in ethanol.
-
Cool the solution to 10 °C.
-
Slowly add a solution of potassium hydroxide (KOH) to the reaction mixture.
-
Stir the resulting thick slurry at room temperature for 40 minutes.
-
Filter the precipitate, wash with diethyl ether, and dry to obtain 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt as a solid.[2][4]
Protocol 2: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbonyl Chloride
This protocol details the conversion of the carboxylic acid (obtained from its salt by acidification) to the highly reactive acid chloride.
Materials:
-
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (DCM) or neat SOCl₂
-
Dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
To a solution of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in dry DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2 equivalents) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride, which can be used in the next step without further purification.[3][5][6]
Protocol 3: Synthesis of a Potential PPO-Inhibiting Herbicide
This protocol provides a general method for synthesizing herbicidal esters by reacting the acid chloride with a substituted phenol.
Materials:
-
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride
-
Substituted phenol (e.g., 2,4-dichloro-5-isopropoxyphenyl)
-
Pyridine or triethylamine
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve the substituted phenol and pyridine in dry DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride in dry DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Agrochemical Applications and Biological Activity
Derivatives of this compound have shown significant potential as both herbicides and fungicides.
Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition
Many 1,3,4-oxadiazole-containing compounds act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[7][8] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Caption: Mechanism of action for PPO-inhibiting herbicides containing a 1,3,4-oxadiazole moiety.
Table 1: Herbicidal Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound Class | Target Weed(s) | Activity Metric | Value | Reference |
| Tetrahydrophthalimide-Oxadiazole | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | % Inhibition @ 37.5 g a.i./ha | >90% | [9] |
| 1,2,4-Oxadiazole Derivatives | Arabidopsis thaliana | % Inhibition @ 150 g a.i./ha | >90% | [10] |
| Phenylisoxazoline-Thiadiazolo-pyridazine | Various Weeds | Kᵢ (NtPPO) | 21.8 nM | [11] |
Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition
A significant number of 1,3,4-oxadiazole derivatives have been developed as fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1][12] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Caption: Mechanism of action for SDH-inhibiting fungicides with a 1,3,4-oxadiazole core.
Table 2: Fungicidal Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound Class | Target Fungus | Activity Metric | Value (µg/mL) | Reference |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Sclerotinia sclerotiorum | EC₅₀ | 0.1 - 1.1 | [1] |
| 1,3,4-Oxadiazole-2-carbohydrazides | Gibberella zeae | EC₅₀ | 0.486 - 0.799 | [13] |
| 1,3,4-Oxadiazole Derivatives | Exserohilum turcicum | EC₅₀ | 32.25 | [14] |
| 1,3,4-Oxadiazole Derivatives | Candida albicans | MIC | 8 - 32 | [15] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility is demonstrated through straightforward synthetic transformations to produce potent herbicidal and fungicidal agents. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of agrochemical discovery to explore the rich chemical space accessible from this key intermediate. Further derivatization and biological screening of compounds based on this scaffold are warranted to develop next-generation crop protection agents.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 15. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
Application Notes & Protocols: Polymerization of 1,3,4-Oxadiazole Containing Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aromatic poly(1,3,4-oxadiazole)s (PODs) are a class of high-performance heterocyclic polymers renowned for their exceptional thermal stability, hydrolytic resistance, high mechanical strength, and valuable optoelectrical properties.[1][2] These characteristics stem from the rigid, symmetrical 1,3,4-oxadiazole ring and the delocalization of π-electrons along the polymer backbone.[1][3] However, this same rigidity often leads to poor solubility in organic solvents and high glass transition temperatures, which can complicate processing and limit practical applications.[1][3]
To overcome these processing challenges, significant research has focused on novel synthetic strategies and structural modifications. These include the introduction of flexible ether linkages, bulky side groups, or co-polymerization to enhance solubility and lower transition temperatures without compromising the desirable properties of the oxadiazole moiety.[1][3] The 1,3,4-oxadiazole ring is also a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] This dual relevance makes the synthesis of PODs a topic of interest for both materials science and drug development.
This document provides detailed protocols for the primary methods of synthesizing poly(1,3,4-oxadiazole)s and summarizes the key properties of the resulting polymers.
Major Polymerization Strategies
Several synthetic routes have been established for the preparation of poly(1,3,4-oxadiazole)s. The choice of method depends on the desired polymer structure, properties, and the availability of starting materials. The most prominent strategies are the two-step synthesis via a polyhydrazide precursor, one-step direct polycondensation, and nucleophilic displacement reactions.
Caption: Overview of major synthetic routes to poly(1,3,4-oxadiazole)s.
1. Two-Step Synthesis via Polyhydrazide Precursor: This is a widely used method that involves two distinct stages.[7] First, a high-molecular-weight polyhydrazide is synthesized through low-temperature solution polycondensation of a diacid chloride with a dihydrazide.[8] In the second step, the soluble polyhydrazide precursor is converted into the final poly(1,3,4-oxadiazole) through thermal or chemical cyclodehydration.[7][8] This method allows for better control over the polymer structure and often yields polymers with high molecular weights.
2. One-Step Direct Polycondensation: This approach directly produces poly(1,3,4-oxadiazole)s by reacting dicarboxylic acids with hydrazine sulfate in a strong dehydrating medium like polyphosphoric acid (PPA) or fuming sulfuric acid (oleum) at high temperatures.[7][9][10] While more direct, this method requires harsh conditions, and the resulting polymers can be difficult to purify and process due to their immediate insolubility.
3. Nucleophilic Aromatic Substitution Polycondensation: This method is used to synthesize poly(arylene ether 1,3,4-oxadiazole)s, which incorporate flexible ether linkages into the polymer backbone to improve solubility and processability. The reaction typically involves the nucleophilic displacement of an activated dihalide monomer (e.g., 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole) with a bisphenate in a high-boiling polar aprotic solvent.[1][11]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Poly(1,3,4-oxadiazole) via Polyhydrazide
This protocol is based on the thermal cyclodehydration of a polyhydrazide precursor.
Caption: Experimental workflow for the two-step synthesis of PODs.
Materials:
-
Dihydrazide monomer (e.g., 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide)[8]
-
Diacid chloride monomer (e.g., terephthaloyl chloride, isophthaloyl chloride)[8]
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Methanol or Ethanol
-
Nitrogen gas supply
Procedure:
Part A: Synthesis of Polyhydrazide Precursor [8]
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dihydrazide monomer and anhydrous LiCl (as a solubilizing agent, typically 5% w/v) in anhydrous NMP.
-
Purge the system with nitrogen and cool the stirred solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of the diacid chloride monomer as a solid powder to the solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Continue stirring the reaction mixture at 0°C for 2-4 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 18-24 hours. The solution will become highly viscous.
-
Precipitate the resulting polyhydrazide by pouring the viscous solution into a large volume of rapidly stirred water or methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol to remove residual solvent and salts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Part B: Thermal Cyclodehydration to Poly(1,3,4-oxadiazole) [8]
-
Place the dried polyhydrazide powder or a cast film of the polyhydrazide in a tube furnace.
-
Heat the sample under a continuous flow of nitrogen or under vacuum. A typical heating program involves holding at 150°C for 1 hour to remove any residual solvent, followed by a ramp to 250-300°C and holding for 4-8 hours.[8][12]
-
The conversion of the hydrazide groups to 1,3,4-oxadiazole rings can be monitored by the disappearance of N-H stretching bands in FTIR spectroscopy.
-
After cooling to room temperature, the resulting poly(1,3,4-oxadiazole) is obtained, which is typically insoluble in organic solvents.[8]
Protocol 2: One-Step Synthesis in Polyphosphoric Acid (PPA)
This protocol describes the direct polycondensation of a dicarboxylic acid and hydrazine sulfate.[9][10]
Materials:
-
Dicarboxylic acid monomer (e.g., terephthalic acid)
-
Hydrazine sulfate (H₆N₂O₄S)
-
Polyphosphoric acid (PPA)
-
Inert gas (Nitrogen or Argon)
-
Basic solution for precipitation (e.g., aqueous sodium hydroxide or ammonium hydroxide)
Procedure:
-
Place PPA into a three-neck flask equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a gas outlet.
-
Heat the PPA to at least 160°C under a gentle flow of inert gas to reduce its viscosity.[9][10]
-
Add equimolar amounts of the dicarboxylic acid and hydrazine sulfate to the hot, stirred PPA.
-
Increase the reaction temperature to 180-200°C and maintain for 5-10 hours. The mixture will become increasingly viscous as polymerization proceeds.
-
After the reaction is complete, carefully pour the hot, viscous polymer solution into a large volume of a stirred basic solution (e.g., water or ice water) to precipitate the polymer and neutralize the acid. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Break up the resulting solid polymer, and wash it extensively with water until the washings are neutral.
-
Further wash the polymer with a suitable solvent like methanol to remove any trapped oligomers.
-
Dry the final poly(1,3,4-oxadiazole) product in a vacuum oven at 100-120°C.
Data Presentation: Properties of Synthesized Polymers
The properties of poly(1,3,4-oxadiazole)s are highly dependent on their chemical structure and the method of synthesis. Introducing flexible or bulky groups can significantly alter their characteristics.
Table 1: Thermal and Mechanical Properties of Various Poly(1,3,4-oxadiazole)s
| Polymer Type | Synthesis Method | Tg (°C) | Td, 10% loss (°C) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|---|---|
| Poly(1,3,4-oxadiazole-ether) with valeric acid pendants | Nucleophilic Displacement | - | >250 (initial) | - | - | - | [1] |
| Poly(1,3,4-oxadiazole-amide-ester)s | Low-temp. Solution Polycondensation | 215–260 | >365 | 40–91 | 2.22–3.98 | 1.85–7.37 | [13][14] |
| Polyhydrazide with ethanoanthracene backbone | Low-temp. Solution Polycondensation | 78–95 | ~285 (conversion starts) | - | - | - | [8] |
| Polyoxadiazole with ethanoanthracene backbone | Thermal Cyclodehydration of above | - | >400 | - | - | - |[8] |
Table 2: Molecular Weight Data for Soluble Poly(1,3,4-oxadiazole) Derivatives
| Polymer Type | Synthesis Method | Mw ( g/mol ) | Mn ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| Poly(1,3,4-oxadiazole-ether) with carboxylic acid functionality | Nucleophilic Displacement | 22,400 | 10,821 | 2.07 | [1] |
| Aromatic poly(1,3,4-oxadiazole-amide-ester)s | Low-temp. Solution Polycondensation | 91,000–257,000 | - | 1.64–5.0 |[13][14] |
Structure-Property Relationships
The chemical structure of the monomers directly influences the final properties of the polymer, such as solubility, thermal stability, and processability.
Caption: Impact of structural modifications on poly(1,3,4-oxadiazole) properties.
As illustrated, introducing flexible units like ether or ester groups into the polymer backbone disrupts the rigid rod-like nature, increasing chain flexibility and lowering the glass transition temperature.[3][13][14] Similarly, attaching bulky pendant groups hinders close chain packing, which reduces crystallinity and enhances solubility in common organic solvents like NMP, DMF, or even THF.[3] These strategies are crucial for developing processable high-performance materials suitable for applications such as gas separation membranes, dielectric films, and reinforcing fibers.[1][15]
References
- 1. Functional Aromatic Poly(1,3,4-Oxadiazole-Ether)s with Benzimidazole Pendants: Synthesis, Thermal and Dielectric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and properties of aromatic poly(1,3,4-oxadiazole)s | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst-free synthesis of diverse fluorescent polyoxadiazoles for the facile formation and morphology visualization of microporous films and cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2090608A2 - Method for producing a polyoxadiazol polymer - Google Patents [patents.google.com]
- 10. CN101508775A - Method for the synthesis of a polyoxadiazole polymer - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.csic.es [digital.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Amide Coupling Reactions with 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction conditions for the amide coupling of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with various primary and secondary amines. This versatile building block is a key intermediate in the synthesis of several important pharmaceutical compounds, including the antiretroviral drug Raltegravir and the antiviral agent Letermovir.[1] The protocols outlined below are based on established amide bond formation methodologies and can be adapted for the synthesis of a wide range of 5-methyl-1,3,4-oxadiazole-2-carboxamides.
Introduction to Amide Coupling with 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid
The formation of an amide bond between 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and an amine is a crucial transformation in medicinal chemistry. The resulting 5-methyl-1,3,4-oxadiazole-2-carboxamide moiety is a common feature in bioactive molecules. The direct reaction between a carboxylic acid and an amine is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack of the amine.
Two primary strategies for this activation are commonly employed:
-
Conversion to a Reactive Acyl Intermediate: The carboxylic acid is converted into a more electrophilic species, such as an acyl chloride, which then readily reacts with the amine.
-
In Situ Activation with Coupling Reagents: A coupling reagent is used to activate the carboxylic acid in the presence of the amine, leading to the direct formation of the amide bond. Common coupling reagents include carbodiimides (e.g., EDC, DCC) and uronium/aminium salts (e.g., HATU, HBTU).
The choice of method depends on the specific substrate, desired reaction conditions, and scalability.
Experimental Protocols
Protocol 1: Amide Coupling via the Acyl Chloride
This two-step protocol involves the initial conversion of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid to its corresponding acyl chloride, followed by reaction with the desired amine. This method is often robust and high-yielding.
Step 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride
-
To a stirred solution of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene, approx. 10 mL per gram of acid) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 1.5-2.0 eq) to the amine solution and cool to 0 °C.
-
Dissolve the crude 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-methyl-1,3,4-oxadiazole-2-carboxamide.
Protocol 2: Direct Amide Coupling Using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal racemization for chiral amines.
-
To a stirred solution of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 10-20 mL per gram of acid) under an inert atmosphere, add HATU (1.1-1.5 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Direct Amide Coupling Using EDC
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation. The urea byproduct is also water-soluble, which can simplify purification. The addition of an activating agent like HOBt (Hydroxybenzotriazole) can improve efficiency and suppress side reactions.
-
Dissolve 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add EDC hydrochloride (1.1-1.5 eq) in one portion.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (1.0-2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the amide coupling of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. Note that optimal conditions may vary depending on the specific amine substrate.
| Coupling Method | Activating Agent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acyl Chloride | Oxalyl Chloride or Thionyl Chloride | Catalytic DMF | TEA or DIPEA | DCM, Toluene | 0 to RT | 2-16 | 70-95 |
| HATU Coupling | HATU | - | DIPEA | DMF, DCM | 0 to RT | 1-4 | 80-98 |
| EDC Coupling | EDC·HCl | HOBt | DIPEA, NMM | DMF, DCM | 0 to RT | 4-24 | 65-90 |
Visualizations
Caption: Experimental workflows for amide coupling reactions.
Caption: General scheme of the amide coupling reaction.
References
Application Notes and Protocols for Multicomponent Reactions Involving 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazole derivatives through multicomponent reactions (MCRs). The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable pharmacokinetic properties and broad range of biological activities, including anticancer, antibacterial, and antiviral effects.[1][2][3][4][5] MCRs offer an efficient and atom-economical approach to construct these valuable molecules in a single step from simple starting materials.[6]
Application Note 1: Ugi-4CR/Aza-Wittig Approach for 2,5-Disubstituted 1,3,4-Oxadiazoles
This section details a novel and efficient one-pot, four-component condensation reaction for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives. The reaction proceeds via a Ugi-4CR/aza-Wittig sequence, utilizing (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde. This method is notable for its high yields and operation at ambient temperature without the need for a catalyst.[1][7]
Experimental Protocol:
A general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives via the Ugi-4CR/aza-Wittig reaction is as follows:
-
To a solution of (N-isocyanimino)triphenylphosphorane (1.0 mmol) in dichloromethane (CH2Cl2, 10 mL) in a round-bottom flask, add a secondary amine (1.0 mmol) and an aromatic aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a carboxylic acid (1.0 mmol) to the reaction mixture.
-
Continue stirring at ambient temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Quantitative Data Summary:
| Entry | Secondary Amine | Aldehyde | Carboxylic Acid | Product | Yield (%) |
| 1 | Piperidine | Benzaldehyde | Acetic Acid | 2-Methyl-5-(1-phenyl-1-(piperidin-1-yl)methyl)-1,3,4-oxadiazole | 92 |
| 2 | Morpholine | 4-Chlorobenzaldehyde | Benzoic Acid | 2-Phenyl-5-(1-(4-chlorophenyl)-1-(morpholino)methyl)-1,3,4-oxadiazole | 95 |
| 3 | Pyrrolidine | 4-Methoxybenzaldehyde | Propionic Acid | 2-Ethyl-5-(1-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)methyl)-1,3,4-oxadiazole | 90 |
Note: The yields are based on the specific examples reported in the literature and may vary depending on the substrates and reaction conditions.
Reaction Workflow:
Caption: Ugi-4CR/Aza-Wittig reaction workflow.
Application Note 2: Copper-Catalyzed Oxidative Ugi/Aza-Wittig Reaction from Tertiary Amines
This application note describes a one-step copper(I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines, (N-isocyanimine)triphenylphosphorane, and carboxylic acids. This method is significant for its direct functionalization of sp³ C-H bonds adjacent to the nitrogen atom of the tertiary amine and demonstrates good functional group tolerance.[8]
Experimental Protocol:
The general procedure for the copper-catalyzed synthesis of 1,3,4-oxadiazoles is as follows:
-
To a dry 25 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add CuCl (0.1 mmol).
-
Add a solution of the tertiary amine (1.0 mmol), carboxylic acid (1.2 mmol), and (N-isocyanimino)triphenylphosphorane (1.1 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, DCE).
-
Add a solution of tert-butyl hydroperoxide (TBHP, 5-6 M in decane, 1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1,3,4-oxadiazole derivative.[8]
-
Characterize the product using NMR, IR, and mass spectrometry.[8]
Quantitative Data Summary of Synthesized 1,3,4-Oxadiazoles:
| Compound ID | Tertiary Amine | Carboxylic Acid | Product Structure | Yield (%) | Melting Point (°C) |
| 4m | N,4-dimethylaniline | 4-Methoxybenzoic acid | N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-N,4-dimethylaniline | 83 | 82-83 |
| 4q | N-methylaniline | 4-Methoxybenzoic acid | N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-N-methylaniline | 88 | 94-95 |
| 4r | N-methylaniline | Benzoic acid | N-methyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)aniline | 69 | 97-98 |
| 4x | N-phenylpiperidine | 4-Methoxybenzoic acid | 2-(4-methoxyphenyl)-5-(1-phenylpiperidin-2-yl)-1,3,4-oxadiazole | 78 | 110-111 |
Data extracted from a study by Wei et al. (2024).[8]
Signaling Pathway of the Reaction:
Caption: Copper-catalyzed oxidative Ugi/Aza-Wittig reaction pathway.
Application Note 3: One-Pot Synthesis-Functionalization of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids
This application note outlines a one-pot, two-stage strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides.[2] The first stage involves the formation of a monosubstituted 1,3,4-oxadiazole, which is then subjected to a copper-catalyzed C-H arylation in the second stage. This approach allows for the convenient and diverse synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.[2][9]
Experimental Protocol:
General Procedure A (One-Pot Synthesis-Arylation):
-
To an oven-dried reaction vessel, add the carboxylic acid (1.0 equiv) and NIITP (1.1 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen).
-
Add anhydrous 1,4-dioxane (to a concentration of 0.4 M).
-
Heat the mixture at 80 °C for 3 hours.
-
Cool the mixture to room temperature.
-
Add the aryl iodide (2.5 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and Cs2CO3 (3.0 equiv).
-
Add more anhydrous 1,4-dioxane to adjust the concentration to 0.2 M.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by flash column chromatography (FCC).[2]
General Procedure B (One-Pot Synthesis-Amination):
-
Follow steps 1-4 of General Procedure A.
-
Cool the mixture to room temperature.
-
Add the N-benzoyloxy amine coupling partner (1.0 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and Cs2CO3 (3.0 equiv).
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Work-up and purify as described in General Procedure A.[2]
Quantitative Data Summary:
| Compound ID | Carboxylic Acid | Aryl Iodide / Amine | Product | Yield (%) |
| 2 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 4 | 4-Bromobenzoic acid | 1-Iodo-4-methoxybenzene | 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 68 |
| 6 | 3-Methylbenzoic acid | 1-Chloro-4-iodobenzene | 2-(4-Chlorophenyl)-5-(m-tolyl)-1,3,4-oxadiazole | 87 |
| 7 | 2-Methylbenzoic acid | 1-Bromo-4-iodobenzene | 2-(4-Bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole | 69 |
| 20 | 4-Fluorobenzoic acid | Morpholino benzoate | 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole | 64 |
Data extracted from a study by Matheau-Raven and Dixon (2022).[2]
Experimental Workflow Diagram:
Caption: One-pot synthesis and functionalization workflow.
References
- 1. Novel one-pot, four-component condensation reaction: an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives by a Ugi-4CR/aza-Wittig sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. jchemrev.com [jchemrev.com]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate serves as a versatile starting material for the synthesis of novel derivatives, offering multiple sites for chemical modification.[6][7] This document provides detailed protocols for the derivatization of this core structure and its subsequent biological screening.
The derivatization strategy primarily focuses on the modification of the ester group at the 2-position of the oxadiazole ring. The ester can be readily converted into a carbohydrazide, which then serves as a key intermediate for the synthesis of a wide array of derivatives, including Schiff bases, amides, and other heterocyclic systems. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Derivatization Workflow
The overall workflow for the derivatization of this compound and subsequent biological screening is depicted below.
Caption: General workflow for derivatization and biological screening.
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide
This protocol describes the conversion of the starting ester to its corresponding hydrazide, a key intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol (20 mL).
-
To this solution, add hydrazine hydrate (2 equivalents) dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product, 5-methyl-1,3,4-oxadiazole-2-carbohydrazide, in a desiccator.
-
Characterize the product using appropriate spectral techniques (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff bases by reacting the carbohydrazide intermediate with various aromatic aldehydes.
Materials:
-
5-methyl-1,3,4-oxadiazole-2-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, take a mixture of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol (15 mL).
-
Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that separates out is collected by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compounds by spectral analysis.
Protocol 3: Synthesis of N-Substituted Amide Derivatives
This protocol details the synthesis of N-substituted amide derivatives from the carbohydrazide intermediate.
Materials:
-
5-methyl-1,3,4-oxadiazole-2-carbohydrazide
-
Substituted acid chlorides or acid anhydrides (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-methyl-1,3,4-oxadiazole-2-carbohydrazide (1 equivalent) in an anhydrous solvent in a round-bottom flask and cool the solution in an ice bath.
-
Add the base (1.1 equivalents) to the solution.
-
Slowly add the substituted acid chloride or acid anhydride (1 equivalent) dropwise from a dropping funnel with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution in a separatory funnel.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted amide derivative.
-
Characterize the final product using spectroscopic methods.
Biological Screening Data
The following tables summarize the biological activity of various 1,3,4-oxadiazole derivatives reported in the literature. This data can serve as a reference for comparing the activity of newly synthesized compounds.
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | Reference |
| Standard | ||||
| Ciprofloxacin | - | - | - | [4] |
| Fluconazole | - | - | - | [4] |
| Derivatives | ||||
| 41l | Moderate | Moderate | - | [1] |
| 42g | Moderate | Moderate | - | [1] |
| 42k | Moderate | Moderate | - | [1] |
| 42m | Moderate | Moderate | - | [1] |
| 22a | 1.56 | - | - | [8] |
| 22b | - | - | - | [8] |
| 22c | - | - | - | [8] |
Note: "Moderate" indicates some level of activity was observed, but specific MIC values were not provided in the abstract. Further details would require consulting the full publication.
Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50 in µM)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Standard | |||
| 5-Fluorouracil | MCF-7 | > Reference | [5] |
| Derivatives | |||
| 4f | A549 | 1.59–7.48 | [9] |
| 4h | A549 | <0.14 | [9] |
| 4i | A549 | 1.59–7.48 | [9] |
| 4k | A549 | 1.59–7.48 | [9] |
| 4l | A549 | 1.59–7.48 | [9] |
| 4g | C6 | 8.16 | [9] |
| 4h | C6 | 13.04 | [9] |
| 4s | MDA-MB-435 | - (GP: 15.43%) | [10] |
| 4u | MDA-MB-435 | - (GP: 6.82%) | [10] |
Note: GP refers to Growth Percent, where a lower value indicates higher activity.
Potential Signaling Pathway
Many 1,3,4-oxadiazole derivatives have been reported to exhibit anticancer activity by inhibiting various signaling pathways crucial for cancer cell proliferation and survival. One such hypothetical pathway is the inhibition of a key kinase involved in a growth factor signaling cascade.
Caption: Hypothetical signaling pathway targeted by 1,3,4-oxadiazole derivatives.
Conclusion
The derivatization of this compound provides a facile and efficient route to a diverse library of novel compounds. The protocols outlined in this document offer a starting point for the synthesis and exploration of these derivatives for various biological applications. The provided biological screening data highlights the potential of the 1,3,4-oxadiazole scaffold in the development of new therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to identify lead candidates for future drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, their probable causes, and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TS-01 | Low or No Yield of Final Product | 1. Incomplete Acylation: The reaction of ethyl oxalyl hydrazide with acetic anhydride may be incomplete. 2. Inefficient Cyclization/Dehydration: The diacylhydrazine intermediate is not cyclizing efficiently. This could be due to an insufficiently strong dehydrating agent, incorrect reaction temperature, or moisture in the reaction. 3. Degradation of Starting Materials or Intermediates: The diacylhydrazine intermediate may be susceptible to thermal degradation if the cyclization temperature is too high. | 1. Ensure Complete Acylation: Monitor the acylation reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the ethyl oxalyl hydrazide. Consider extending the reaction time or using a slight excess of acetic anhydride. 2. Optimize Cyclization: Ensure anhydrous conditions. Use a more potent dehydrating agent if necessary (see Table 2). Optimize the reaction temperature; a stepwise increase in temperature may be beneficial. For example, when using POCl₃ in toluene, an initial phase at 80-85°C followed by a period at 100-110°C can improve yields.[1] 3. Control Reaction Temperature: Carefully control the temperature during the cyclization step to avoid decomposition. Stepwise heating can help to mitigate this. |
| TS-02 | Presence of Impurities in the Final Product | 1. Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to the presence of ethyl oxalyl hydrazide, acetic anhydride, or the diacylhydrazine intermediate in the final product. 2. Side Reactions: Harsh dehydrating agents like POCl₃ can lead to the formation of chlorinated byproducts or other undesired side products. 3. Hydrolysis: The ester group of the final product can be susceptible to hydrolysis if exposed to acidic or basic conditions during workup or purification, especially in the presence of water. | 1. Monitor Reaction Completion: Use TLC or LC-MS to confirm the complete consumption of starting materials before proceeding to the next step or workup. 2. Purification: Purify the crude product using column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] Recrystallization from a suitable solvent can also be effective. 3. Neutral Workup: Ensure the workup procedure is performed under neutral or near-neutral conditions to prevent hydrolysis of the ester. |
| TS-03 | Difficulty in Isolating the Product | 1. Product is an Oil: The final product may be an oil, making it difficult to handle and purify. 2. Product is Highly Soluble in the Workup Solvent: The product may be lost during the extraction phase if it has high solubility in the aqueous layer. | 1. Chromatographic Purification: If the product is an oil, column chromatography is the recommended method for purification.[2] 2. Optimize Extraction: If solubility in the aqueous phase is an issue, perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated brine solution can also help to drive the product into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective method involves a three-step synthesis:
-
Formation of Ethyl Oxalyl Hydrazide: Reaction of diethyl oxalate with hydrazine hydrate.
-
Acylation: Acylation of the resulting ethyl oxalyl hydrazide with acetic anhydride to form the N,N'-diacylhydrazine intermediate (N'-acetyl-N-ethoxyalylhydrazine).
-
Cyclodehydration: Dehydration and ring-closure of the diacylhydrazine intermediate using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[1]
Q2: What are the critical parameters affecting the yield of the final product?
A2: The key parameters that significantly influence the yield are:
-
Purity of Reagents: Use of high-purity starting materials is crucial.
-
Anhydrous Conditions: The cyclodehydration step is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reaction Temperature: Both the acylation and cyclization steps are temperature-sensitive. Optimal temperature control is necessary to ensure complete reaction and minimize side product formation and degradation.
-
Choice of Dehydrating Agent: The efficiency of the cyclization step is highly dependent on the dehydrating agent used.
Q3: What are some alternative dehydrating agents to POCl₃?
A3: While POCl₃ is commonly used, other dehydrating agents can be employed for the cyclization of diacylhydrazines to 1,3,4-oxadiazoles. These include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), and Eaton's reagent.[1] The choice of reagent can affect the reaction conditions and yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the components in the reaction mixture.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The structure of the final product can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Expect signals for the ethyl group (a quartet and a triplet) and the methyl group (a singlet).
-
¹³C NMR: Expect signals corresponding to the carbons of the ethyl group, the methyl group, the ester carbonyl, and the two distinct carbons of the oxadiazole ring.
-
IR Spectroscopy: Look for characteristic absorption bands for the C=O of the ester, C=N, and C-O-C stretching vibrations of the oxadiazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (156.14 g/mol ) should be observed.
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of this compound
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formation of Ethyl Oxalyl Hydrazide | Diethyl oxalate, Hydrazine hydrate | Ethanol | -25 to 5 | Overnight | ~90 | [1] |
| 2 | Acylation | Ethyl oxalyl hydrazide, Acetic anhydride | Ethanol | -20 to RT | Overnight | ~85 | [1] |
| 3 | Cyclodehydration | N'-acetyl-N-ethoxyalylhydrazine, POCl₃ | Toluene | 80-110 | 5 | 65-85 | [1] |
Table 2: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis (General)
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in solvent (e.g., toluene) or neat | High yielding, readily available.[1] | Corrosive, toxic, can lead to chlorinated byproducts. |
| SOCl₂ | Reflux in solvent, often with a base (e.g., pyridine) | Effective, readily available. | Corrosive, toxic, generates HCl and SO₂. |
| P₂O₅ | High temperatures, often neat | Strong dehydrating agent. | Harsh conditions, difficult to work with (solid). |
| TFAA | Mild conditions, often with a base | High yielding, mild conditions. | Expensive. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Mild to moderate temperatures | High yielding, homogeneous reaction. | Can be difficult to prepare and handle. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent CN104974106A.[1]
Step 1: Synthesis of Ethyl Oxalyl Hydrazide
-
Under a nitrogen atmosphere, dissolve diethyl oxalate in ethanol in a reaction vessel.
-
Cool the solution to between -25°C and -20°C.
-
Slowly add a solution of hydrazine hydrate in ethanol dropwise, maintaining the temperature below -20°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C overnight.
-
Isolate the product by filtration and wash with cold ethanol. The filtrate can be concentrated to yield more product.
Step 2: Synthesis of N'-acetyl-N-ethoxyalylhydrazine
-
Dissolve the ethyl oxalyl hydrazide from Step 1 in ethanol and cool the solution to between -20°C and -15°C.
-
Add acetic anhydride dropwise while maintaining the low temperature.
-
After addition, stir the reaction mixture at 0-5°C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude diacylhydrazine intermediate.
Step 3: Synthesis of this compound
-
Under a nitrogen atmosphere, suspend the crude N'-acetyl-N-ethoxyalylhydrazine from Step 2 in toluene.
-
Add phosphorus oxychloride (POCl₃) to the suspension.
-
Heat the reaction mixture with stirring. A recommended heating profile is to first heat to 80-85°C for 1 hour, then increase the temperature to 100-110°C and maintain for 4 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Key relationships in the cyclodehydration step.
References
Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, categorized by the synthetic method.
Method 1: Cyclodehydration of Diacylhydrazines using Phosphorus Oxychloride (POCl₃)
This method is a widely used and effective one-pot synthesis approach. However, the harsh reaction conditions can sometimes lead to the formation of byproducts.
Problem: Low yield and presence of multiple spots on TLC analysis.
Possible Cause & Solution:
-
Incomplete cyclization: The reaction may not have gone to completion, leaving unreacted diacylhydrazine intermediate.
-
Troubleshooting:
-
Increase the reaction time or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Ensure the POCl₃ is fresh and has not been deactivated by moisture.
-
-
-
Formation of chlorinated byproducts: POCl₃ is a strong chlorinating agent and can react with sensitive functional groups on the starting material.
-
Troubleshooting:
-
Lower the reaction temperature to minimize side reactions.
-
Consider using a milder dehydrating agent such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride.[1]
-
-
-
Formation of polymeric or tar-like substances: The highly acidic and high-temperature conditions can lead to degradation of starting materials or products.
-
Troubleshooting:
-
Add the reactants slowly to control the exothermic reaction.
-
Use a solvent such as toluene to aid in temperature control.[2]
-
Purify the crude product using column chromatography to separate the desired product from intractable materials.
-
-
dot
References
Technical Support Center: Purification of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common purification techniques for oxadiazole derivatives like this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can include unreacted starting materials, reagents from the synthesis (such as dehydrating agents like POCl₃ or SOCl₂), and side products from the reaction.[1][2] In some cases, isomers or rearrangement products may also be present, particularly if the synthesis is conducted at high temperatures.[3]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your product from impurities during column chromatography. For recrystallization, the purity of the obtained crystals can be checked by melting point analysis and confirmed by techniques like NMR or LC-MS.
Q4: My purified compound appears to be unstable. What precautions should I take?
A4: Some oxadiazole derivatives can be sensitive to heat, acid, or moisture, potentially leading to degradation or rearrangement.[2][3] It is advisable to use neutral, anhydrous conditions for workup and purification. Store the purified compound in a cool, dry, and inert atmosphere.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
Issue 1: Poor separation of the product from impurities on the TLC plate.
-
Probable Cause: The solvent system is not optimal for separating the components of the mixture.
-
Solution:
-
Solvent System Modification: Start with a common non-polar to moderately polar solvent system like hexane/ethyl acetate.[4] Systematically vary the ratio of the solvents to improve the separation (Rf values) between your product and the impurities.
-
Addition of a Third Solvent: Small additions of a more polar solvent like dichloromethane (DCM) or methanol can help to fine-tune the polarity and improve resolution.[4]
-
Consider Compound's Nature: If your compound has basic impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing.[4] For acidic impurities, a small amount of acetic acid or formic acid can be beneficial.[4]
-
Issue 2: The compound is streaking or tailing on the silica gel column.
-
Probable Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel.
-
Solution:
-
Adjust Solvent Polarity: Increase the polarity of the eluent. For more polar compounds, systems like DCM/methanol or ethyl acetate/methanol can be effective.[4]
-
Change the Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for compounds sensitive to acidic silica.[4] For highly polar compounds, reverse-phase silica (C18) with a water/acetonitrile or water/methanol gradient might provide better results.[4]
-
Dry Loading: For compounds that are not very soluble in the initial chromatography solvent, dry loading can enhance resolution.[4] This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[4]
-
Issue 3: Co-elution of the product with a persistent impurity.
-
Probable Cause: The impurity has a very similar polarity to the desired product.
-
Solution:
-
Gradient Elution: Employ a shallow gradient of the eluting solvent to improve the separation of compounds with close Rf values.[4]
-
Alternative Chromatography Techniques: If normal-phase chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC for more challenging separations.
-
Recrystallization Troubleshooting
Issue 1: Low recovery of the product after recrystallization.
-
Probable Cause: The chosen solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Test various solvents on a small scale to find the most suitable one.
-
Use a Solvent Pair: If a single solvent is not ideal, a two-solvent system can be employed. This typically consists of a solvent in which the compound is soluble and another in which it is insoluble.[4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]
-
Issue 2: The product oils out instead of forming crystals.
-
Probable Cause: The solution is supersaturated, the melting point of the compound is below the boiling point of the solvent, or significant impurities are present.
-
Solution:
-
Scratch the Flask: Gently scratch the inside of the flask with a glass rod to induce crystal formation.
-
Seed Crystals: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Adjust Solvent System: Try a different solvent or a solvent pair with a lower boiling point.
-
Further Purification: The presence of impurities can sometimes inhibit crystallization. It may be necessary to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel.[4]
-
Issue 3: The crystals are colored, indicating trapped impurities.
-
Probable Cause: Impurities have been incorporated into the crystal lattice.
-
Solution:
-
Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this can also adsorb some of your product.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages | Recommended For |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolution for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. | Crude mixtures with multiple components or impurities with similar polarity to the product. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive, and can yield very pure crystalline solids. | Not suitable for all compounds (e.g., oils); requires finding a suitable solvent; can have lower recovery. | Crude products that are mostly pure and solid at room temperature. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile liquid compounds. | Not suitable for non-volatile or thermally unstable compounds like many oxadiazole derivatives. | Purification of volatile starting materials or reagents, not typically the final product. |
| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound and impurities. | Useful for removing acidic or basic impurities from a neutral product. | Only applicable if the product and impurities have different acid-base properties. | Removing acidic or basic starting materials or byproducts. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Ensure the silica gel bed is compact and level, and the top is protected with a thin layer of sand.
-
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).[4]
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[4]
-
Carefully load this powder onto the top of the prepared column.[4]
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., starting with a 9:1 ratio). A similar thiadiazole was purified using a 3:7 petroleum ether:ethyl acetate system.[5]
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Collect fractions in test tubes and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.[4]
-
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Cyclodehydration of Diacylhydrazines to Oxadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles via the cyclodehydration of diacylhydrazines. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclodehydration of diacylhydrazines, offering potential causes and solutions to help you optimize your reaction.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Consider using microwave irradiation to accelerate the reaction.[1][2] - Monitor reaction progress using Thin Layer Chromatography (TLC).[3] |
| Ineffective dehydrating agent. | - Select a more potent dehydrating agent. Common options include POCl₃, SOCl₂, P₂O₅, and triflic anhydride.[4][5] - Newer reagents like XtalFluor-E or Burgess reagent can also be effective, often under milder conditions.[1][3] | |
| Degradation of starting material or product. | - Employ milder reaction conditions. Some modern dehydrating agents allow for room temperature reactions.[3] - If using high temperatures, ensure the stability of your specific diacylhydrazine and oxadiazole product. | |
| Poor solubility of the diacylhydrazine starting material. | - Choose a suitable solvent in which the starting material is soluble. DMF or DMSO are sometimes used.[3] | |
| Formation of Side Products | Competing side reactions. | - The formation of 2-amino-1,3,4-thiadiazoles can be a competing pathway if sulfur-containing reagents are present.[3] Careful selection of the cyclodehydrating agent is crucial. - Optimize reaction conditions (temperature, reaction time) to favor the desired cyclodehydration. |
| Impure starting materials. | - Ensure the purity of the diacylhydrazine starting material through appropriate purification techniques like recrystallization or column chromatography. | |
| Harsh Reaction Conditions Required | Use of strong acids or high temperatures. | - Explore milder dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU in combination with a dehydrating agent like the Burgess reagent.[1][3] - Microwave-assisted synthesis can often reduce the need for very high temperatures and shorten reaction times.[6][7] |
| Difficulty in Product Isolation and Purification | Co-elution of product with byproducts or remaining starting material. | - Optimize the solvent system for column chromatography to achieve better separation. - Recrystallization can be an effective purification method for crystalline oxadiazole products.[7] |
| Formation of tar or polymeric materials. | - This can result from overly harsh conditions. Attempt the reaction at a lower temperature or with a milder reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the cyclodehydration of diacylhydrazines?
A1: A variety of dehydrating agents can be employed for this transformation. Classical and commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[4][5][8] More modern and often milder reagents include carbodiimides like EDC, Burgess reagent, and fluorinating agents like XtalFluor-E.[1][3]
Q2: How can I improve the yield of my oxadiazole synthesis?
A2: To improve yields, consider the following:
-
Reagent Choice: Select a dehydrating agent that is well-suited for your specific substrate. Yields can vary significantly with different reagents (see table below).
-
Reaction Conditions: Optimize the temperature and reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[6][7]
-
Purity of Starting Materials: Ensure your diacylhydrazine is pure.
-
Additives: In some cases, additives can improve yields. For example, the use of acetic acid as an additive has been shown to improve yields when using XtalFluor-E.[9]
Q3: Are there any "green" or more environmentally friendly methods for this reaction?
A3: Yes, efforts have been made to develop more environmentally benign protocols. Microwave-assisted synthesis, often performed in a solvent-free medium or with a recyclable catalyst, is considered a greener alternative to conventional heating.[1][2] The use of silica-supported dichlorophosphate under microwave irradiation is one such example that avoids corrosive reagents and simplifies work-up.[1]
Q4: Can I synthesize unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles using this method?
A4: Yes, the cyclodehydration of an unsymmetrical diacylhydrazine will lead to the corresponding unsymmetrical 2,5-disubstituted-1,3,4-oxadiazole. This method is suitable for the synthesis of both symmetrical and unsymmetrical derivatives.[1]
Q5: What is the general mechanism for the cyclodehydration of diacylhydrazines?
A5: The general mechanism involves the activation of one of the carbonyl oxygens of the diacylhydrazine by the dehydrating agent. This is followed by an intramolecular nucleophilic attack by the adjacent nitrogen atom, leading to the formation of the five-membered oxadiazole ring and the elimination of a water molecule (or its equivalent).
Quantitative Data Summary
The choice of cyclodehydrating agent significantly impacts the reaction yield. The following table summarizes reported yield ranges for various reagents.
| Dehydrating Agent | Typical Yield Range | Reference |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 70-92% | [1][3] |
| XtalFluor-E | 75-95% | [3] |
| HATU / Burgess Reagent | 70-93% | [3] |
| Thionyl Chloride or Phosphorus Oxychloride | 62-70% | [3] |
| Iodine (for acylthiosemicarbazides) | 55-85% | [3] |
| Microwave-assisted (with various reagents) | 42-72% | [10] |
Experimental Protocols
Protocol 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃) - Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the N,N'-diacylhydrazine (1 equivalent) in phosphorus oxychloride (used in excess, e.g., 10-15 equivalents).
-
Heating: Heat the reaction mixture in an oil bath at a specified temperature (e.g., 70°C) for a designated time (e.g., 1-8 hours).[6]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[7]
Protocol 2: Microwave-Assisted Cyclodehydration using POCl₃
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve the acid hydrazide (1 equivalent) and N-protected amino acid (1.5 equivalents) in phosphorus oxychloride (e.g., 5 mL).[7]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power (e.g., 100 W) for a short duration (e.g., 10 minutes).[7]
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for oxadiazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 9. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"alternative reagents to POCl3 for 1,3,4-oxadiazole synthesis"
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development seeking alternatives to the often harsh conditions associated with phosphorus oxychloride (POCl₃). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthetic methods.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to POCl₃ for 1,3,4-oxadiazole synthesis?
A1: While effective, POCl₃ is a hazardous and corrosive reagent that is sensitive to moisture. Its use often requires stringent anhydrous conditions and can lead to the formation of chlorinated byproducts, complicating purification. Alternative reagents can offer milder reaction conditions, improved safety profiles, and easier workup procedures.[1][2] Greener synthetic approaches also aim to reduce the use of hazardous substances and minimize waste.[3][4]
Q2: What are the main alternative strategies to POCl₃-mediated cyclodehydration?
A2: The primary alternatives to POCl₃ fall into three main categories:
-
Other Dehydrating Agents: Reagents like thionyl chloride (SOCl₂), triflic anhydride, polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅) can also effect the cyclodehydration of diacylhydrazines.[1]
-
One-Pot Synthesis using Coupling Agents: Carboxylic acids and acid hydrazides can be coupled and subsequently cyclized in a single pot using reagents like 1,1'-carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).
-
Oxidative Cyclization of N-Acylhydrazones: This approach involves the formation of an N-acylhydrazone intermediate, which is then cyclized using an oxidizing agent. Common oxidants include iodine, Dess-Martin periodinane (DMP), and trichloroisocyanuric acid (TCCA).[5][6][7]
Q3: What are the advantages of "green chemistry" approaches in 1,3,4-oxadiazole synthesis?
A3: Green chemistry methods for 1,3,4-oxadiazole synthesis offer several benefits, including:
-
Reduced Reaction Times: Microwave-assisted and ultrasound-assisted syntheses can significantly shorten reaction times compared to conventional heating methods.[8][9][10][11][12]
-
Higher Yields: These techniques often lead to improved product yields.[8][9][10][11][12]
-
Solvent-Free or Reduced Solvent Conditions: Grinding techniques and some microwave protocols can be performed without a solvent, reducing environmental impact and simplifying workup.[8]
-
Energy Efficiency: Microwave and ultrasound irradiation provide direct and efficient heating of the reaction mixture, leading to energy savings.[4][8]
Troubleshooting Guides
Method 1: Cyclodehydration using Alternative Dehydrating Agents (e.g., SOCl₂, Triflic Anhydride)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction. | - Ensure strictly anhydrous conditions, as these reagents are moisture-sensitive.- Increase reaction temperature or prolong reaction time.- Verify the purity of the starting diacylhydrazine. |
| Degradation of starting material or product. | - Use a milder dehydrating agent if the substrate is sensitive to harsh acidic conditions.- Perform the reaction at a lower temperature. | |
| Formation of multiple byproducts | Side reactions due to harsh conditions. | - Lower the reaction temperature.- Consider a milder dehydrating agent.- Optimize the stoichiometry of the reagents. |
| Difficulty in purification | Presence of acidic impurities. | - Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) during workup.- Employ column chromatography for purification. |
Method 2: One-Pot Synthesis using Coupling Agents (e.g., CDI, EDCI)
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete coupling of carboxylic acid and hydrazide | Insufficient activation of the carboxylic acid. | - Ensure the coupling agent is fresh and active.- Allow for sufficient time for the activation of the carboxylic acid before adding the hydrazide.- Consider using a different coupling agent. |
| Low yield of the final oxadiazole | Inefficient cyclization after coupling. | - After the initial coupling, the addition of a dehydrating agent like triphenylphosphine/carbon tetrabromide may be necessary to facilitate cyclization.[13]- Heating the reaction mixture after coupling may promote cyclization. |
| Formation of uncyclized diacylhydrazine intermediate | The cyclization step is the rate-limiting step. | - As mentioned above, add a dehydrating agent or increase the reaction temperature after the initial coupling is complete. |
Method 3: Oxidative Cyclization of N-Acylhydrazones (e.g., Iodine, DMP, TCCA)
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of N-acylhydrazone intermediate | Unfavorable equilibrium for hydrazone formation. | - Use a Dean-Stark apparatus to remove water and drive the reaction forward.- Add a catalytic amount of acid (e.g., acetic acid) to promote condensation. |
| Incomplete oxidative cyclization | Insufficient oxidizing agent. | - Increase the stoichiometry of the oxidizing agent.- Ensure the oxidizing agent is not degraded; for instance, Dess-Martin periodinane is moisture-sensitive.[14] |
| The N-acylhydrazone is not sufficiently reactive. | - Consider a stronger oxidizing agent.- The presence of a base, such as potassium carbonate with iodine, can facilitate the cyclization.[15] | |
| Side reactions with iodine | Iodination of electron-rich aromatic rings. | - Perform the reaction at a lower temperature.- Use a milder oxidizing agent if the substrate is sensitive. |
| Purification challenges with DMP | Removal of the periodinane byproduct. | - The byproduct can be removed by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate. |
Method 4: Microwave-Assisted Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Charring of the reaction mixture | Overheating due to high microwave power or long irradiation time. | - Reduce the microwave power.- Use intermittent irradiation (e.g., 30-second intervals).[9]- Use a high-boiling solvent or a solid support like silica gel to absorb and distribute the microwave energy more evenly.[10][11] |
| Inconsistent results | Non-uniform heating in a domestic microwave. | - Use a dedicated scientific microwave reactor for better control over temperature and pressure.- Rotate the reaction vessel during irradiation if using a domestic microwave. |
| Reaction not going to completion | Insufficient microwave power or time. | - Gradually increase the irradiation time or power, monitoring the reaction by TLC. |
Comparative Data of Alternative Reagents
| Reagent/Method | Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Tosyl Chloride | Acylthiosemicarbazides | Base, heat | 97-99 | High yields, especially with thiosemicarbazide derivatives. | May require heating. |
| CDI / Ph₃P / CBr₄ | Carboxylic acid, Acylhydrazide | Room temperature to 70°C | Good | One-pot, mild conditions.[13] | Can be sluggish with conjugated acids.[13] |
| EDCI | N-acyl-thiosemicarbazide, Thiosemicarbazide | DMF, room temperature, 4-8 hours | 65-90[16] | Mild conditions. | Requires purification to remove byproducts. |
| Iodine / K₂CO₃ | Aldehyde, Hydrazide | DMSO, 100°C | Good | Transition-metal-free.[15] | Stoichiometric amounts of iodine are required. |
| Dess-Martin Periodinane (DMP) | N-acylhydrazones | Dichloromethane, room temperature | Good | Mild conditions. | DMP is moisture-sensitive and the byproduct needs to be removed.[14] |
| TCCA | Hydrazide, Carboxylic acid | Ambient temperature | 80-94[17] | One-pot, mild, short reaction time.[7] | TCCA is a strong oxidizing agent. |
| Microwave Irradiation | Various | Solvent-free or in high-boiling solvents | 70-90+[9][10][11][12][16] | Rapid, high yields, eco-friendly.[4][8][9][10][11][12] | Requires specialized equipment for best results. |
| Ultrasound Irradiation | Hydrazides, Cyanogen bromide | Ethanol, 50°C | 81-93[18] | Energy efficient, good yields.[8][19] | May require longer reaction times than microwave. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using CDI, Ph₃P, and CBr₄
This protocol is adapted from a method for the convenient one-pot synthesis from carboxylic acids and acyl hydrazides.[13]
-
Acid Activation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir the mixture at room temperature until the acid is fully activated (typically monitored by the cessation of CO₂ evolution).
-
Coupling: Add the acylhydrazide (1.0 eq) to the reaction mixture and continue stirring at room temperature or with gentle heating until the formation of the diacylhydrazine intermediate is complete (monitored by TLC or LC-MS).
-
Cyclodehydration: To the same pot, add triphenylphosphine (Ph₃P) (1.5 eq) and carbon tetrabromide (CBr₄) (1.5 eq). Stir the reaction at room temperature until the diacylhydrazine is fully converted to the 1,3,4-oxadiazole.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Iodine-Mediated Oxidative Cyclization of N-Acylhydrazones
This protocol is based on the transition-metal-free synthesis of 1,3,4-oxadiazoles.[15]
-
N-Acylhydrazone Formation (Optional if starting from pre-formed hydrazone): In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the acylhydrazide (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture until the reaction is complete (monitored by TLC). The crude acylhydrazone can be isolated or used directly in the next step.
-
Oxidative Cyclization: To a solution of the N-acylhydrazone (1.0 eq) in a suitable solvent like DMSO, add potassium carbonate (K₂CO₃) (2.0 eq) and molecular iodine (I₂) (1.5 eq).
-
Reaction: Heat the reaction mixture at 100°C and monitor the progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This is a general procedure based on various reported microwave-assisted syntheses.[9][10][11][12]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the starting materials (e.g., a hydrazide and a carboxylic acid, or a diacylhydrazine) and a suitable dehydrating agent or catalyst. For solvent-free conditions, the reactants can be adsorbed onto a solid support like silica gel.[10][11]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and for a set time (e.g., 300 W for 3-5 minutes, often in intervals).[9] The optimal conditions will vary depending on the specific reactants and equipment.
-
Workup and Purification: After cooling, dissolve the reaction mixture in a suitable solvent and filter to remove any solid support or insoluble byproducts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. The product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
Caption: Overview of synthetic pathways to 1,3,4-oxadiazoles.
Caption: Generalized experimental workflow for 1,3,4-oxadiazole synthesis.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies | Semantic Scholar [semanticscholar.org]
- 4. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 17. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing reaction conditions for the synthesis of 1,3,4-oxadiazoles"
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?
A1: The most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of acylhydrazones.[1][2] Other notable methods include the reaction of hydrazides with various reagents like acid chlorides or carboxylic acids.[3]
Q2: Which dehydrating agents are typically used for the cyclodehydration of 1,2-diacylhydrazines?
A2: A variety of dehydrating agents can be employed for the cyclodehydration of 1,2-diacylhydrazines. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride.[1][3] The choice of reagent can be influenced by the substrate's functional group tolerance and the desired reaction conditions.
Q3: What are some common oxidizing agents for the oxidative cyclization of acylhydrazones?
A3: Several oxidizing agents are effective for the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. These include iodine (I₂), Dess-Martin periodinane (DMP), ceric ammonium nitrate (CAN), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[4][5] Photo-mediated oxidative cyclization, sometimes without the need for a photocatalyst, has also been reported.[4][5]
Q4: How can I synthesize 2-amino-1,3,4-oxadiazoles?
A4: 2-Amino-1,3,4-oxadiazoles are commonly synthesized from semicarbazide or thiosemicarbazide precursors.[6][7][8][9][10] One effective method involves the condensation of semicarbazide with an aldehyde, followed by iodine-mediated oxidative C-O bond formation.[6][8][9][10] Another robust protocol utilizes the tosyl chloride/pyridine-mediated cyclization of a thiosemicarbazide intermediate.[7]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. One common issue is the use of harsh reaction conditions, such as high temperatures or strongly acidic reagents, which can lead to substrate decomposition or the formation of side products.[11]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Higher temperatures can sometimes lead to lower yields.[12] Experiment with running the reaction at a lower temperature for a longer duration.
-
Choice of Reagent: If using harsh dehydrating agents like POCl₃, consider milder alternatives like the Burgess reagent, which can improve yields in some cases.[12]
-
Solvent System: The choice of solvent can significantly impact the reaction outcome. For instance, in some Burgess reagent-mediated cyclizations, changing the solvent from THF to dioxane has been shown to improve the yield.[12]
-
Purity of Starting Materials: Ensure that your starting materials, such as acyl hydrazides and aldehydes, are pure. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Q6: I am observing the formation of significant side products. How can I minimize them?
A6: The formation of side products is a common challenge. The nature of the side products often depends on the chosen synthetic route.
-
Troubleshooting Steps:
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) can prevent the formation of oxidation-related byproducts.[12]
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of undesired adducts.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[13][14] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Q7: I am having difficulty with the purification of my 1,3,4-oxadiazole product. What are some recommended purification techniques?
A7: Purification of 1,3,4-oxadiazoles can sometimes be challenging due to the presence of unreacted starting materials or closely related side products.
-
Recommended Techniques:
-
Recrystallization: This is a common and effective method for purifying solid 1,3,4-oxadiazole derivatives. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol and methanol.[3][15]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique.[16] The eluent system will depend on the polarity of your compound and impurities. A common eluent system is a mixture of ethyl acetate and heptane or petroleum ether.[6][12]
-
Washing: After the reaction, washing the crude product with water and a mild base solution (like sodium bicarbonate) can help remove acidic impurities and unreacted starting materials.[3][13]
-
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-3-yl)phenol
| Entry | Dehydrating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | 2 | ACN | 70 | 24 | 31 |
| 2 | POCl₃ | - | ACN | 100 | 24 | 61 |
| 3 | Burgess reagent | 2 | THF | rt | 16 | Traces |
| 4 | Burgess reagent | 1.5 | Dioxane | 100 | 24 | 76 |
Data adapted from a study on the optimization of reaction conditions.[12]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration using POCl₃
This protocol describes a general procedure for the cyclization of a hydrazide with a carboxylic acid using phosphorus oxychloride as the dehydrating agent.[3][13]
-
In a round-bottom flask, combine the hydrazide (0.01 mol), a substituted aromatic acid (0.01 mol), and phosphorus oxychloride (10 mL).
-
Reflux the mixture on a water bath for approximately 9 hours, monitoring the reaction progress by TLC.
-
After completion, remove the excess POCl₃ under reduced pressure.
-
Carefully pour the cooled reaction mixture into crushed ice with stirring.
-
Neutralize the solution with a sodium bicarbonate solution.
-
Filter the resulting solid, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2-Amino-1,3,4-oxadiazoles from Semicarbazide
This protocol details the synthesis of 2-amino-1,3,4-oxadiazoles via the condensation of semicarbazide with an aldehyde followed by iodine-mediated oxidative cyclization.[6][8][9]
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the desired aldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.6 mmol) and iodine (0.75 mmol) sequentially to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC, typically 1-4 hours).
-
After completion, cool the reaction mixture and proceed with workup and purification, which may involve extraction and column chromatography.
Visualizations
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 10. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tsijournals.com [tsijournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Removal of Residual POCl₃ from Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the safe and effective removal of residual phosphorus oxychloride (POCl₃) from reaction mixtures. Adherence to these guidelines is critical for mitigating risks and ensuring reaction success.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and removal of excess POCl₃.
Problem: Delayed and Uncontrolled Exothermic Reaction (Thermal Runaway)
-
Q1: I quenched my POCl₃ reaction mixture by adding it to ice, and nothing happened initially, but then it erupted violently after a few minutes. What went wrong?
-
A1: This is a classic sign of a delayed thermal runaway. The hydrolysis of POCl₃ can be very sluggish at low temperatures (0-5°C), leading to an accumulation of the unreacted reagent.[1] As the mixture slowly warms or as mixing eventually initiates the reaction, the built-up energy is released all at once. Additionally, metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist before decomposing exothermically.[1]
-
-
Q2: How can I prevent a delayed exothermic reaction during quenching?
-
A2: The safest approach is to ensure immediate and controlled hydrolysis of the POCl₃.
-
Use a "Reverse Quench": ALWAYS add the POCl₃-containing reaction mixture slowly and portion-wise to the quenching solution. NEVER add the quenching solution to the reaction mixture.[1][2] This maintains a dilute concentration of the reactive species in a large volume of the quenching medium.
-
Control the Temperature: Instead of quenching into an ice-cold solution, consider a controlled, slightly elevated temperature. Adding the reaction mixture to a vigorously stirred aqueous sodium acetate solution at 35-40°C ensures that the POCl₃ hydrolyzes immediately and completely upon addition, preventing its accumulation.[1][2]
-
Ensure Vigorous Agitation: Maintain strong mechanical stirring in the quenching vessel to ensure rapid mixing and heat dissipation.
-
Allow Sufficient Time: After the addition is complete, continue stirring the mixture for an adequate period to ensure all reactive phosphorus species have been fully hydrolyzed.[1] Monitoring by ³¹P NMR can confirm the complete disappearance of POCl₃.[1]
-
-
Problem: Product Instability and Low Yield
-
Q3: My product decomposed or reverted to the starting material after the workup. Why did this happen?
-
Q4: How can I protect my base-sensitive product during workup?
-
A4: Use a milder quenching and neutralization agent. A buffered solution, such as aqueous sodium acetate, is an excellent choice as it controls the pH and avoids strongly basic conditions.[1] If a base is absolutely necessary, add it slowly while carefully monitoring the pH and maintaining a low temperature.
-
-
Q5: My reaction yield is very low, and I suspect an incomplete reaction. Could the workup be the cause?
-
A5: Yes. If the reaction had not gone to completion, premature quenching will stop it, resulting in a low yield. Always ensure the reaction is complete via an appropriate monitoring technique (TLC, LC-MS, NMR) before beginning the workup. In some cases, such as the Vilsmeier-Haack reaction, the active reagent itself can be hydrolyzed during a slow or inefficient workup, also leading to lower yields.
-
Problem: Physical and Separation Issues
-
Q6: A thick, unfilterable slurry or insoluble material formed during the quench. What is it and what can I do?
-
A6: This can be caused by two things: 1) your product or an intermediate precipitating because it is insoluble in the aqueous quench mixture, or 2) the formation of inorganic salts (e.g., sodium phosphate, sodium chloride) from the neutralization of acidic byproducts.[1]
-
Solutions:
-
Adjust pH: The solubility of your product may be pH-dependent. Try adjusting the pH after the initial quench.[1]
-
Add a Co-solvent: Adding a suitable organic solvent in which your product is soluble can help dissolve the precipitate and facilitate extraction.[1]
-
Dilute: Adding more water may help dissolve the inorganic salts if they have exceeded their solubility limit.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q7: What are the primary methods for removing residual POCl₃?
-
A7: The most common methods are:
-
Aqueous Quenching: Reacting the excess POCl₃ with an aqueous solution (e.g., ice-water, NaHCO₃ solution, NaOAc solution) to hydrolyze it to phosphoric acid and HCl.[2]
-
Distillation/Evaporation: If POCl₃ is used in large excess or as a solvent, the bulk of it can be removed by distillation or rotary evaporation (under vacuum) before the aqueous quench.[2][3]
-
Co-evaporation: Adding a higher-boiling point solvent like toluene or benzene and distilling can help azeotropically remove the final traces of POCl₃.[4][5]
-
-
-
Q8: Why is a "reverse quench" so important for POCl₃?
-
A8: A reverse quench, where the reaction mixture is added to the quenching solution, is a critical safety measure.[1][2] It ensures that the highly reactive POCl₃ is always the limiting reagent in the quenching flask, preventing a dangerous buildup and allowing for better temperature control and heat dissipation.
-
-
Q9: What are the key safety precautions for handling POCl₃?
-
A9: POCl₃ is toxic, corrosive, and reacts violently with water.[5][6]
-
Always work in a well-ventilated chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended; Nitrile and PVC are unsuitable), safety goggles, a face shield, and a lab coat.[7]
-
Ensure an emergency shower and eyewash station are readily accessible.[7]
-
Be aware of the potential for a delayed exothermic reaction and never add water or quenching agents directly to the bulk reaction mixture.[1]
-
-
Data Presentation
Table 1: Comparison of Common Aqueous Quenching Agents for POCl₃
| Quenching Agent | Reaction | Pros | Cons |
| Ice / Water | POCl₃ + 3H₂O → H₃PO₄ + 3HCl | Inexpensive; readily available. | High risk of delayed exotherm if addition is too fast or temperature is too low; highly acidic conditions generated.[2] |
| Ice / aq. NaHCO₃ | POCl₃ + 6NaHCO₃ → Na₃PO₄ + 3NaCl + 6CO₂ + 3H₂O | Neutralizes acidic byproducts simultaneously; CO₂ evolution can indicate reaction progress. | Vigorous gas evolution can cause foaming and loss of material; can still be sluggish at low temperatures.[1] |
| Warm aq. NaOAc | POCl₃ + 6NaOAc + 3H₂O → Na₃PO₄ + 3NaCl + 6AcOH | Excellent for preventing delayed exotherms when used at 35-40°C; provides a buffered, mildly acidic/neutral pH, protecting sensitive products.[1][2] | Requires heating and temperature monitoring. |
Table 2: Physical Properties of Phosphorus Oxychloride (POCl₃)
| Property | Value |
| Molar Mass | 153.33 g/mol [5] |
| Appearance | Colorless, fuming liquid[5] |
| Density | 1.645 g/mL[5] |
| Melting Point | 1.25 °C[5] |
| Boiling Point | 105.8 °C[5] |
Experimental Protocols
Protocol 1: Recommended Safe Quench using Warm Sodium Acetate
This method is preferred for its safety and for reactions with base-sensitive products.[1][2]
-
Preparation: In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare an aqueous solution of sodium acetate (e.g., 10-15% w/v). Equip the flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C with vigorous stirring.[1]
-
Addition: Slowly and dropwise, add the reaction mixture containing excess POCl₃ from the addition funnel into the warm, vigorously stirred sodium acetate solution. Carefully monitor the temperature and the rate of addition to ensure the temperature does not rise uncontrollably.
-
Aging: After the addition is complete, continue to stir the mixture at 35-40°C for at least 30-60 minutes to ensure complete hydrolysis.[1]
-
Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
Protocol 2: Traditional Quench using Ice and Sodium Bicarbonate
Use this method with extreme caution. It is only suitable for very small-scale reactions where the risk of thermal runaway can be managed.
-
Preparation: In a separate, large flask, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the reaction mixture containing excess POCl₃ in a separate ice bath.
-
Addition: With extremely vigorous stirring, add the cooled reaction mixture very slowly (dropwise) to the ice/bicarbonate slurry.[1]
-
Temperature Control: Carefully monitor the internal temperature of the quenching flask. The rate of addition must be controlled to maintain the temperature below 20°C.[1] Be prepared to add more ice if necessary. Watch for any cessation of the initial reaction that could indicate a dangerous accumulation.
-
Neutralization and Stirring: After the addition is complete, continue stirring until all the ice has melted and the evolution of CO₂ gas has stopped. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]
-
Workup: Proceed with standard organic extraction as described in Protocol 1, Step 5.
References
Technical Support Center: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-substituted-1,3,4-oxadiazole-2-carboxylates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete formation of the N,N'-diacylhydrazine intermediate: Insufficient activation of the carboxylic acid or incomplete reaction with the hydrazide. Inefficient cyclodehydration: The chosen dehydrating agent may be unsuitable for the substrate or the reaction conditions (temperature, time) may be suboptimal.[1] Degradation of starting materials or product: Harsh reaction conditions, such as high temperatures or strong acids, can lead to decomposition.[2] Side reactions consuming starting materials: Competing pathways may be favored under the reaction conditions. | Ensure complete formation of the diacylhydrazine: Use a reliable coupling agent (e.g., HATU, HBTU) and monitor the reaction by TLC or LC-MS before proceeding to cyclization. Optimize cyclodehydration: Screen different dehydrating agents (e.g., POCl₃, Burgess reagent, SOCl₂, P₂O₅).[3][4] For thermally sensitive substrates, milder reagents like the Burgess reagent may be preferable.[1] Optimize reaction temperature and time. Use milder reaction conditions: If degradation is suspected, lower the reaction temperature and consider using a less harsh dehydrating agent. Modify reaction conditions to disfavor side reactions: See the "Common Side Reactions and Their Mitigation" FAQ section. |
| Presence of Impurities in the Final Product | Unreacted N,N'-diacylhydrazine intermediate: Incomplete cyclization. Formation of symmetrical 1,3,4-oxadiazoles: If starting with two different acyl hydrazides, self-condensation can occur. Formation of 1,3,4-thiadiazole byproduct: This is common if sulfur-containing reagents are used or if the starting materials contain sulfur impurities.[2] Chlorinated byproducts: When using POCl₃ as the dehydrating agent, chlorination of the aromatic ring or other sensitive functional groups can occur.[5][6] Hydrolysis of the ester group: Acidic or basic conditions during reaction or work-up can lead to the corresponding carboxylic acid. | Extend reaction time or increase the amount of dehydrating agent: Drive the cyclization to completion. Purification: The diacylhydrazine can often be removed by column chromatography or recrystallization. Use a one-pot, two-step approach: Synthesize the unsymmetrical diacylhydrazine first and purify it before cyclization. Avoid sulfur-containing reagents: If thiadiazole formation is a problem, use sulfur-free dehydrating agents. Purification can be challenging due to similar polarities; careful optimization of column chromatography conditions is necessary.[2] Use an alternative dehydrating agent: Consider the Burgess reagent or other non-chlorinating options.[1][7] If POCl₃ must be used, minimize reaction time and temperature.[2][8] Perform the reaction and work-up under anhydrous and neutral conditions: Use a milder dehydrating agent if possible. The resulting carboxylic acid can be removed by an aqueous base wash during work-up, but this may also hydrolyze the desired product. Re-esterification may be necessary. |
| Difficulty in Product Purification | Similar polarity of the desired product and byproducts: This is often the case with isomeric byproducts or unreacted starting materials that are structurally similar to the product. Oily or non-crystalline product: The product may not solidify easily, making recrystallization difficult. | Optimize column chromatography: Use a shallow solvent gradient and consider different solvent systems. Reverse-phase chromatography may also be effective. Recrystallization: Test a variety of solvents and solvent mixtures. Seeding with a small crystal of the pure product can sometimes induce crystallization. Trituration: If the product is an oil, washing with a non-polar solvent in which the impurities are soluble but the product is not can help to solidify it. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common synthetic route for 5-substituted-1,3,4-oxadiazole-2-carboxylates?
A common and effective method involves a two-step process:
-
Formation of an N-acyl-N'-oxalyl-hydrazine intermediate: This is typically achieved by reacting a mono-substituted acyl hydrazide with a mono-ester of oxalic acid chloride or by reacting a carboxylic acid with a mono-ester of hydrazine-N,N'-dicarboxylic acid.
-
Cyclodehydration: The resulting diacylhydrazine is then cyclized to form the 1,3,4-oxadiazole ring using a dehydrating agent.
Q2: How do I choose the right dehydrating agent?
The choice of dehydrating agent is critical and depends on the substrate's sensitivity and the desired reaction conditions.
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | Refluxing, often neat or in a high-boiling solvent like toluene.[4] | Readily available, inexpensive, and effective for many substrates.[9][10] | Harsh conditions can lead to degradation of sensitive substrates and side reactions like chlorination.[5][6] Generates acidic byproducts. |
| Burgess Reagent | Milder conditions, often in THF at room temperature or with gentle heating.[1][7] | Mild, neutral conditions, suitable for sensitive functional groups.[11] | More expensive than traditional reagents, can be moisture-sensitive.[11] |
| Thionyl Chloride (SOCl₂) | Refluxing, similar to POCl₃.[4][9] | Inexpensive and effective. | Harsh, acidic conditions. Can lead to chlorination side products. |
| Polyphosphoric Acid (PPA) | High temperatures (100-150 °C).[4] | Strong dehydrating agent. | Very high temperatures required, can be difficult to work with. |
| Triflic Anhydride/Triphenylphosphine Oxide | Anhydrous conditions. | Safer alternative to POCl₃.[9] | Can be expensive. |
Q3: Can I run this as a one-pot reaction?
While a one-pot reaction is possible, a two-step procedure with isolation and purification of the N,N'-diacylhydrazine intermediate is often recommended to minimize the formation of symmetrical oxadiazole byproducts and to improve the overall yield and purity of the final product.
Side Reactions and Byproducts
Q4: What are the most common side reactions to be aware of?
The most prevalent side reactions include:
-
Incomplete cyclization: Leaving unreacted N,N'-diacylhydrazine.
-
Formation of 1,3,4-thiadiazoles: This occurs if sulfur-containing reagents are used.[2]
-
Chlorination: A significant issue when using phosphorus oxychloride.[5][6]
-
Hydrolysis of the ester: The carboxylate ester can be cleaved to the corresponding carboxylic acid under acidic or basic conditions.
-
Decarboxylation: Although less common, the resulting 1,3,4-oxadiazole-2-carboxylic acid from hydrolysis can potentially decarboxylate under harsh heating.
Q5: I'm observing a byproduct with a similar mass to my product, but it contains sulfur. What is it and how can I avoid it?
This is likely the corresponding 5-substituted-1,3,4-thiadiazole-2-carboxylate. This side product forms when there is a source of sulfur in the reaction, which can happen if you are using a reagent like Lawesson's reagent or phosphorus pentasulfide, or if your starting materials are contaminated with sulfur.[2][12] To avoid this, ensure you are using sulfur-free dehydrating agents and high-purity starting materials.
Purification
Q6: What is the best way to purify my 5-substituted-1,3,4-oxadiazole-2-carboxylate?
Standard purification techniques are generally effective:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or mixtures with hexanes) is often the most effective method for obtaining high-purity material.[2][13]
-
Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, silica gel column chromatography is the method of choice.[13][14] A typical eluent system would be a mixture of ethyl acetate and hexanes.
Q7: My product is an oil and won't crystallize. What should I do?
If your product is an oil, first ensure it is pure by TLC or LC-MS. If it is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. If impurities are present, purification by column chromatography is necessary. After chromatography, you can again attempt to crystallize the purified oil.
Experimental Protocols
Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
This two-step procedure is a representative example for the synthesis of a 5-aryl-1,3,4-oxadiazole-2-carboxylate.
Step 1: Synthesis of Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate
-
To a solution of benzhydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N,N'-diacylhydrazine can be purified by recrystallization from ethanol or used directly in the next step if it is of sufficient purity.
Step 2: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Cyclodehydration)
Method A: Using Phosphorus Oxychloride (POCl₃)
-
Add the N,N'-diacylhydrazine from Step 1 to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours, monitoring the reaction by TLC.[15]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Method B: Using Burgess Reagent
-
Dissolve the N,N'-diacylhydrazine from Step 1 in anhydrous THF.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Burgess reagent - Wikipedia [en.wikipedia.org]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.iisc.ac.in [journal.iisc.ac.in]
- 12. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Synthesis of 1,3,4-Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the catalytic synthesis of 1,3,4-oxadiazoles?
A1: The most prevalent starting materials are acylhydrazides and carboxylic acids or their derivatives (e.g., acid chlorides, esters).[1][2] Other common precursors include aldehydes, orthoesters, and N-acylhydrazones.[3][4] The choice of starting material often depends on the desired substitution pattern of the 1,3,4-oxadiazole ring and the chosen catalytic system.
Q2: Which catalysts are most effective for 1,3,4-oxadiazole synthesis?
A2: A variety of catalysts can be employed, with the choice depending on the specific reaction pathway. Commonly used catalysts include:
-
Copper salts (e.g., Cu(OTf)₂, CuI, CuO nanoparticles): These are often used for oxidative C-H functionalization and coupling reactions.[1][5][6][7]
-
Iodine (I₂): Molecular iodine is a versatile and metal-free catalyst or mediator for the oxidative cyclization of acylhydrazones.[7]
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are particularly useful for oxidative annulation reactions, for instance, between hydrazides and isocyanides.[1][8][9]
-
Other reagents: Dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and Burgess reagent can also facilitate the cyclization of diacylhydrazines, although these are often required in stoichiometric amounts.[4][10]
Q3: What are the key advantages of using catalytic methods over classical synthesis routes?
A3: Catalytic methods often offer several advantages over traditional approaches (which may require harsh conditions and stoichiometric, often toxic, reagents like POCl₃ or strong acids) including:
-
Milder Reaction Conditions: Many catalytic systems operate at lower temperatures and pressures.[10]
-
Higher Yields and Selectivity: Catalysts can provide better control over the reaction, leading to higher yields of the desired product and fewer side reactions.[10][11]
-
Improved Functional Group Tolerance: Catalytic methods are often more compatible with a wider range of functional groups on the starting materials.[1]
-
Greener Chemistry: The use of catalytic amounts of reagents and often more environmentally benign solvents aligns with the principles of green chemistry.[12]
Q4: How can I purify my synthesized 1,3,4-oxadiazole product?
A4: Common purification techniques for 1,3,4-oxadiazoles include:
-
Recrystallization: This is a highly effective method for obtaining pure crystalline products, provided a suitable solvent or solvent system can be found.[2][4]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials, reagents, and byproducts.[2][13] The choice of eluent system is crucial for good separation.[13]
-
Aqueous Work-up: An initial work-up involving washing with aqueous solutions (e.g., dilute acid, base, or brine) can remove many impurities before further purification.[13][14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I have set up my catalytic reaction for 1,3,4-oxadiazole synthesis, but upon work-up and analysis (e.g., TLC, LC-MS), I see very little or no desired product. What could be the problem?
Answer: Low or no yield can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check Starting Material Quality:
-
Purity: Ensure your starting materials (hydrazides, carboxylic acids, aldehydes, etc.) are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Stability: Some starting materials, particularly acylhydrazides, can be sensitive to moisture and air. Store them under appropriate conditions (e.g., in a desiccator or under an inert atmosphere).
-
-
Verify Catalyst Activity:
-
Catalyst Quality: Ensure the catalyst has not degraded. Some catalysts are sensitive to air and moisture. It may be necessary to use a fresh batch or a newly opened bottle.
-
Catalyst Loading: The optimal catalyst loading can vary. If the yield is low, consider slightly increasing the catalyst concentration. Conversely, in some cases, high catalyst loading can lead to side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature can be critical. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition of starting materials or products.[12]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period using TLC or LC-MS.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider screening different solvents to find the optimal one for your specific substrates and catalyst.[12]
-
Atmosphere: For oxidative cyclizations, an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent unwanted side reactions, unless the reaction specifically requires oxygen.[12]
-
-
Consider Potential Side Reactions:
-
Formation of 1,3,4-Thiadiazoles: If you are using a thiosemicarbazide precursor, a common side reaction is the formation of the corresponding 1,3,4-thiadiazole.[10] The choice of cyclizing agent can influence the selectivity.
-
Decomposition: Unstable intermediates or the final product might be decomposing under the reaction conditions.
-
Issue 2: Presence of Multiple Spots on TLC / Impure Product
Question: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate, and I am struggling to isolate the pure 1,3,4-oxadiazole. What are the likely impurities and how can I remove them?
Answer: The presence of multiple spots indicates a mixture of compounds. Here’s how to approach this problem:
-
Identify Potential Impurities:
-
Unreacted Starting Materials: This is a common issue, especially if the reaction has not gone to completion.
-
Intermediate Species: In many syntheses, an intermediate such as a diacylhydrazine or an acylhydrazone is formed in situ. Incomplete cyclization will leave this intermediate in the reaction mixture.
-
Side Products: As mentioned, the formation of isomeric products like 1,3,4-thiadiazoles can occur.[10] Other side reactions may also be possible depending on the specific substrates and conditions.
-
-
Optimize Purification Strategy:
-
Aqueous Wash: A thorough aqueous work-up can remove many polar impurities. For example, an unreacted carboxylic acid can be removed by washing with a mild base (e.g., saturated sodium bicarbonate solution), and an unreacted basic starting material can be removed with a dilute acid wash.[13]
-
Column Chromatography:
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation of your product from impurities. A shallow gradient elution can often improve resolution.[13]
-
Stationary Phase: If separation on silica gel is difficult, consider using a different stationary phase like alumina.[13]
-
-
Recrystallization: This is an excellent method for final purification if a suitable solvent can be found. You may need to screen several solvents or solvent mixtures to find the ideal conditions.[2]
-
Data Presentation
Table 1: Comparison of Catalytic Methods for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Catalyst/Reagent | Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ (catalytic) | N-arylidenearoylhydrazide | - | Not specified | Not specified | Not specified | Good to excellent | [7] |
| I₂ (stoichiometric) / K₂CO₃ | Acylhydrazone | - | DMSO | 100 | Not specified | High | [7] |
| Pd(OAc)₂ (catalytic) | Hydrazide | Isocyanide | Toluene | 80 | Not specified | Up to 91 | [8][9] |
| TBTU / DIEA | Thiosemicarbazide | - | DMF | 50 | Not specified | ~85 | [11] |
| POCl₃ | Diacylhydrazine | - | Neat | Reflux | Several | 54-66 | [4] |
| HgO / I₂ | Acylhydrazone | - | Not specified | Room Temp | 48 | 50-65 | [4] |
| Microwave / HMPA | Monoaryl hydrazide | Acid chloride | HMPA | Microwave | Minutes | Good to excellent | [6] |
Experimental Protocols
Protocol 1: Iodine-Mediated Oxidative Cyclization of an Acylhydrazone
This protocol is adapted from a literature procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[7]
Materials:
-
Acylhydrazone (1.0 mmol)
-
Molecular Iodine (I₂) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the acylhydrazone (1.0 mmol), potassium carbonate (2.0 mmol), and dimethyl sulfoxide (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add molecular iodine (1.2 mmol) to the reaction mixture in one portion.
-
Heat the reaction mixture to 100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color of iodine disappears.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Copper-Catalyzed Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
This protocol is a general representation of a copper-catalyzed synthesis.
Materials:
-
Aroylhydrazide (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF or Toluene) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol), the ligand (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the aroylhydrazide (1.0 mmol), aldehyde (1.2 mmol), and anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in 1,3,4-oxadiazole synthesis.
Caption: Generalized catalytic pathway for the synthesis of 1,3,4-oxadiazoles.
References
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 3. Palladium-catalyzed oxidative carbonylation of hydrazides: synthesis of 1,3,4-oxadiazol-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. One-Step Construction of 1,3,4-Oxadiazoles with Anticancer Activity from Tertiary Amines via a Sequential Copper(I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Pd-Catalyzed Oxidative Annulation of Hydrazides with Isocyanides: Synthesis of 2-Amino-1,3,4-oxadiazoles [organic-chemistry.org]
- 9. Pd-catalyzed oxidative annulation of hydrazides with isocyanides: synthesis of 2-amino-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
"stability issues of the ester group in Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate during reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the ester group in Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate during common chemical reactions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the ethyl ester group on the 1,3,4-oxadiazole ring?
A1: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and may be cleaved by strong nucleophiles or reducing agents. The electron-deficient nature of the 1,3,4-oxadiazole ring can influence the reactivity of the ester group.
Q2: Under what pH conditions is the ester group most likely to hydrolyze?
A2: The ester is prone to hydrolysis in both acidic and alkaline environments. Alkaline hydrolysis, also known as saponification, is typically faster and irreversible, proceeding readily with common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.[1][2] Acid-catalyzed hydrolysis is an equilibrium-driven process and requires heating with a dilute acid to proceed at a significant rate.[1]
Q3: Can the ester group be reduced without affecting the oxadiazole ring?
A3: Yes, selective reduction is possible with the appropriate choice of reagents and conditions. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol.[1][2][3] For a partial reduction to the aldehyde, Diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is the reagent of choice.[4][5][6] The 1,3,4-oxadiazole ring is generally stable under these conditions.
Q4: How does the ester group behave in the presence of Grignard reagents?
A4: Grignard reagents will typically add to the ester carbonyl group twice to form a tertiary alcohol after an acidic workup.[7][8] This reaction is generally fast and may not be selective if other reactive sites are present in the molecule.
Troubleshooting Guides
Issue 1: Unwanted Hydrolysis of the Ester Group During Reaction or Workup
Symptoms:
-
Low yield of the desired ester-containing product.
-
Presence of the corresponding carboxylic acid or its salt in the product mixture, detectable by NMR, LC-MS, or IR spectroscopy.
-
Formation of an emulsion during aqueous workup.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Recommendations |
| Reaction conditions are too acidic or basic. | - If possible, perform the reaction under neutral conditions.- For base-catalyzed reactions, consider using weaker bases (e.g., K₂CO₃, Et₃N) instead of strong hydroxides.- For acid-catalyzed reactions, use the minimum required catalytic amount of acid. |
| Elevated reaction temperature. | - Run the reaction at the lowest effective temperature.- Monitor the reaction closely to avoid prolonged heating once the starting material is consumed. |
| Aqueous workup with strong acid or base. | - Neutralize the reaction mixture to a pH of ~7 before extraction.- Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to quench acidic reactions.- Use cold, dilute acid (e.g., 1M HCl) to neutralize basic reactions. |
| Prolonged contact with aqueous layers. | - Perform extractions and washes quickly.- Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) immediately after washing. |
Issue 2: Unexpected Side-Reactions During Functional Group Transformations
Symptoms:
-
Formation of multiple products.
-
Complete or partial loss of the ester group.
-
Modification of the oxadiazole ring.
Possible Scenarios and Preventative Measures:
| Reaction Type | Potential Issue | Recommended Protocol / Solution |
| Reduction | Ester is fully reduced to an alcohol when an aldehyde is desired. | Use DIBAL-H (1.0-1.2 equivalents) at -78 °C in an anhydrous solvent like Toluene or THF. Quench the reaction at low temperature with methanol before aqueous workup.[5] |
| Grignard Reaction | The Grignard reagent attacks the ester instead of another desired electrophilic site. | Protect the ester group as a different functional group that is stable to Grignard reagents if the desired reaction is elsewhere on the molecule. Alternatively, consider using a less reactive organometallic reagent. |
| Amidation | Direct heating with an amine results in low yield or decomposition. | Convert the ester to the carboxylic acid via saponification, then couple with the amine using standard peptide coupling reagents (e.g., HBTU, EDC).[9] |
| Cross-Coupling (e.g., Suzuki, Heck) | The ester group is cleaved under the reaction conditions. | Use milder bases such as K₂CO₃ or Cs₂CO₃. Keep reaction temperatures as low as possible while still achieving catalytic turnover. Ensure anhydrous conditions if applicable. |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.0-1.2 eq) in water.
-
Stir the mixture at room temperature or gently heat (e.g., to 50 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold, dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.
Protocol 2: Partial Reduction of the Ester to an Aldehyde using DIBAL-H
This protocol outlines the selective reduction of the ethyl ester to 5-methyl-1,3,4-oxadiazole-2-carbaldehyde.
-
Dissolve this compound (1.0 eq) in anhydrous toluene or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0-1.2 eq) in an appropriate solvent dropwise, maintaining the internal temperature at or below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring for the consumption of the starting material by TLC.[11]
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Visualizations
Caption: Troubleshooting workflow for ester hydrolysis.
Caption: Common transformations of the ester group.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and its Carboxylic Acid Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and its corresponding carboxylic acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. While direct comparative studies are limited, this document synthesizes available data on the broader class of 1,3,4-oxadiazoles and discusses the potential implications of the ester versus carboxylic acid functional groups on their biological profiles.
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Both this compound and 5-methyl-1,3,4-oxadiazole-2-carboxylic acid are recognized as key intermediates in the synthesis of various pharmaceuticals.[3]
Comparative Overview of Biological Potential
While specific experimental data directly comparing the ethyl ester and carboxylic acid forms is not extensively available in the public domain, we can infer potential differences based on general structure-activity relationships of 1,3,4-oxadiazole derivatives and the physicochemical properties of ester versus carboxylic acid groups. The 1,3,4-oxadiazole scaffold itself is associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] For instance, the methyl ester analog, Mthis compound, has been investigated for its potential to inhibit cancer cell proliferation.[4]
The key difference between the two molecules lies in the C2 substituent of the oxadiazole ring: an ethyl ester versus a carboxylic acid. This seemingly minor change can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
| Feature | This compound (Ester) | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (Carboxylic Acid) |
| Lipophilicity | Generally higher, potentially leading to better cell membrane permeability. | Generally lower, which may affect cell penetration but could increase solubility in aqueous media. |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor. | Can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with certain biological targets. |
| Metabolic Stability | Susceptible to hydrolysis by esterases to the corresponding carboxylic acid (can act as a prodrug). | Generally more metabolically stable to hydrolysis. |
| Potential Biological Activities | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory.[3][4][5] | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory.[5][6] |
| Mechanism of Action | The ester may have its own activity or act as a prodrug, releasing the active carboxylic acid form within the cell. | The carboxylic acid group may be crucial for direct interaction with the active site of target enzymes or receptors.[7] |
Experimental Protocols
To empirically determine and compare the biological activities of these two compounds, the following standard experimental protocols are recommended:
Antimicrobial Activity Assessment (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: A serial dilution of this compound and 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity Assessment (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells (e.g., Candida albicans, Aspergillus niger) is prepared and standardized.[8][9]
-
Compound Dilution: Serial dilutions of the test compounds are made in a suitable fungal growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration that inhibits fungal growth, determined visually or spectrophotometrically.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines are cultured in an appropriate medium in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizing Synthesis and Evaluation Workflow
Caption: Synthesis and biological evaluation workflow for the two compounds.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. ajrconline.org [ajrconline.org]
- 3. This compound [myskinrecipes.com]
- 4. Buy Mthis compound | 37641-35-3 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry and materials science, owing to its favorable physicochemical properties and diverse biological activities. A variety of synthetic strategies have been developed to access this important heterocyclic core. This guide provides an objective comparison of several prominent synthetic routes, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for three common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles: the classical cyclodehydration of N,N'-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, and a modern one-pot copper-catalyzed dual oxidation.
| Parameter | Route 1: Cyclodehydration of N,N'-Diacylhydrazines [1][2] | Route 2: Oxidative Cyclization of N-Acylhydrazones [3][4] | Route 3: One-Pot Copper-Catalyzed Dual Oxidation [3][5] |
| Starting Materials | Acylhydrazides and Aroyl Chlorides | Acylhydrazides and Aldehydes | Arylacetic Acids and Hydrazides |
| Key Reagents | Phosphoryl chloride (POCl₃) | Acetic Anhydride | Copper(I) iodide, Oxygen |
| Reaction Time | 1-3 hours | 3 hours | 4 hours |
| Reaction Temperature | Reflux | Reflux | 120 °C |
| Yield | Good to Excellent | Low to Good (10-98%) | Good |
| Generality | Broad substrate scope | Tolerates various functional groups | Tolerates various hydrazides and arylacetic acids |
| Advantages | Well-established, generally high yields | Readily available starting materials | One-pot procedure, avoids expensive ligands |
| Disadvantages | Use of harsh dehydrating agents | Yields can be variable | Requires a metal catalyst and an oxygen atmosphere |
Experimental Protocols
Route 1: Cyclodehydration of N,N'-Diacylhydrazines[1]
This traditional two-step method involves the initial formation of a diacylhydrazide intermediate, followed by cyclization using a dehydrating agent.
Step 1: Synthesis of Diacylhydrazide Intermediate An acylhydrazide is reacted with an aroyl chloride (such as 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride) to afford the corresponding diacylhydrazide intermediate.
Step 2: Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazole The diacylhydrazide is then cyclized in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) with heating. For instance, the diacylhydrazide and POCl₃ can be refluxed for 1 hour. After cooling, the reaction mixture is poured onto crushed ice with stirring. The resulting solid product is collected and can be purified by recrystallization from a suitable solvent like ethanol. Other dehydrating agents that can be employed include phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), and trifluoroacetic acid (CF₃COOH).[1]
Route 2: Oxidative Cyclization of N-Acylhydrazones[4]
This method proceeds through the formation of an N-acylhydrazone, which is subsequently cyclized to the desired oxadiazole.
Step 1: Synthesis of Hydrazide-Hydrazones A hydrazide (e.g., 3-methyl-4-nitrobenzhydrazide) is condensed with a substituted aromatic aldehyde to form the corresponding hydrazide-hydrazone. This reaction is typically carried out by refluxing the reactants in a solvent like ethanol for 2 hours.[4]
Step 2: Cyclization to 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines The synthesized hydrazide-hydrazone (0.001 mole) is dissolved in acetic anhydride (3 mL) and heated under reflux for 3 hours.[4] This effects the cyclization and acetylation to yield the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline.
Route 3: One-Pot Copper-Catalyzed Dual Oxidation[3][5]
This modern approach offers a more streamlined one-pot synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.[3][5]
To a mixture of an arylacetic acid (0.5 mmol), a hydrazide (0.6 mmol), and copper(I) iodide (10 mol %) in dimethylformamide (DMF) (2.0 mL), is subjected to an oxygen atmosphere. The reaction mixture is then heated at 120 °C for 4 hours.[3] This protocol involves the oxidative decarboxylation of the arylacetic acid followed by the oxidative functionalization of the imine C-H bond.[3][5] A key advantage of this method is the avoidance of expensive ligands and the generally good yields obtained.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Cyclodehydration of N,N'-Diacylhydrazines.
Caption: Route 2: Oxidative Cyclization of N-Acylhydrazones.
Caption: Route 3: One-Pot Copper-Catalyzed Dual Oxidation.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Efficacy of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
A deep dive into the antimicrobial profiles of two prominent heterocyclic scaffolds, this guide offers a comparative analysis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. By examining their performance through experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the ongoing search for novel antimicrobial agents.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for new therapeutic agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, 1,3,4-oxadiazoles and their sulfur-containing bioisosteres, 1,3,4-thiadiazoles, have emerged as privileged scaffolds in the design of potent antimicrobial agents. This guide provides a comparative overview of their antimicrobial activity, supported by quantitative data from various studies, details on experimental methodologies, and insights into their mechanisms of action.
Quantitative Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives has been extensively evaluated against a wide range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, is frequently used to quantify this activity. The following tables summarize the MIC values of representative derivatives from both classes against selected microbial strains, as reported in various studies. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives against Gram-Positive Bacteria
| Compound Class | Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Reference |
| 1,3,4-Oxadiazole | Norfloxacin-1,3,4-oxadiazole hybrid | 1-2 | 0.25-1 | [1] |
| 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | - | 62 | [2] | |
| OZE-I | 4-16 | 4 | [3] | |
| OZE-II | 4-16 | 8 | [3] | |
| OZE-III | 8-32 | - | [3] | |
| LMM6 | 1.95-7.81 | - | [4] | |
| 1,3,4-Thiadiazole | Dihydropyrrolidone-1,3,4-thiadiazole | - | - | [5] |
| Oxazolidinone-1,3,4-thiadiazole (Compound 2) | - | - | [5] | |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | - | - | [6] | |
| Pyridine imidazo[2,1-b]-1,3,4-thiadiazole | - | - | [6] |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives against Gram-Negative Bacteria
| Compound Class | Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,3,4-Oxadiazole | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Stronger than ampicillin | >100 times stronger than ampicillin | [1] |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | Stronger or comparable to ciprofloxacin | Stronger or comparable to ciprofloxacin | [1] | |
| 1,3,4-Thiadiazole | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | - | - | [6] |
Deciphering the Mechanisms of Antimicrobial Action
The antimicrobial activity of these heterocyclic compounds stems from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific substitutions on the core ring, several key modes of action have been identified.
1,3,4-Oxadiazoles:
-
Enzyme Inhibition: Certain 1,3,4-oxadiazole derivatives have been shown to inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1]
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall.[7]
-
Oxidative Stress Induction: The generation of reactive oxygen species (ROS) that damage cellular components, including the cell membrane, has been proposed as a mechanism of action for some 1,3,4-oxadiazoles.[4]
1,3,4-Thiadiazoles:
The antimicrobial action of 1,3,4-thiadiazoles is often attributed to their unique electronic structure and physicochemical properties, which allow them to interact with and modulate the function of various enzymes and receptors within microbial cells.[8] The sulfur atom in the thiadiazole ring can also play a crucial role in these interactions.
The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of these heterocyclic compounds.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
This diagram illustrates a potential signaling pathway targeted by some 1,3,4-oxadiazole derivatives in Gram-positive bacteria, specifically the inhibition of lipoteichoic acid (LTA) biosynthesis.
Caption: A simplified diagram illustrating the inhibition of Lipoteichoic Acid (LTA) synthesis by certain 1,3,4-oxadiazole derivatives.
Experimental Protocols: A Guide to Methodology
The determination of antimicrobial activity relies on standardized and reproducible experimental protocols. The most commonly employed methods for evaluating the efficacy of novel compounds like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are the broth microdilution and agar well diffusion methods.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: The synthesized compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Creation of Wells: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
The following diagram outlines the key steps in a typical antimicrobial susceptibility testing workflow.
Caption: A flowchart illustrating the key steps in a standard antimicrobial susceptibility testing workflow.
Conclusion
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds have demonstrated significant potential as sources of novel antimicrobial agents. The available data suggests that derivatives from both classes can exhibit potent activity against a broad spectrum of pathogens, including drug-resistant strains. While 1,3,4-oxadiazoles have been investigated more extensively in terms of their specific molecular targets, the structural diversity and favorable physicochemical properties of 1,3,4-thiadiazoles make them equally promising candidates for further drug development. The continued exploration of these heterocyclic systems, through the synthesis of new derivatives and detailed mechanistic studies, is crucial for advancing the fight against infectious diseases. This guide provides a foundational comparison to aid researchers in this critical endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Superior Bioisostere for Amides and Esters in Drug Discovery
For researchers and scientists in drug development, the strategic replacement of metabolically labile functional groups is a cornerstone of lead optimization. The 1,3,4-oxadiazole moiety has emerged as a highly effective bioisosteric replacement for amides and esters, offering significant advantages in terms of metabolic stability, physicochemical properties, and overall pharmacokinetic profile. This guide provides a comprehensive comparison of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate with its corresponding amide and ester bioisosteres, supported by experimental data and detailed protocols.
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that can mimic the key steric and electronic features of amide and ester groups, such as their planarity and ability to participate in hydrogen bonding.[1][2] This mimicry, however, is coupled with a significantly increased resistance to enzymatic hydrolysis by proteases and esterases, a common metabolic liability of amide- and ester-containing drug candidates.[2][3] The substitution of these groups with a 1,3,4-oxadiazole can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.[3]
Comparative Physicochemical and Pharmacokinetic Properties
To illustrate the advantages of the 1,3,4-oxadiazole bioisostere, the following tables summarize key physicochemical and pharmacokinetic parameters for this compound and its analogous amide and ester counterparts.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (mg/L) |
| This compound | 156.14[4][5] | 0.8 | 5000 | |
| N-Ethyl-5-methyl-1,3,4-oxadiazole-2-carboxamide | ![]() | 155.16 | 0.2 | 10000 |
| Ethyl 2-acetamidoacetate | 145.16 | -0.5 | >100000 |
Table 1: Comparison of Physicochemical Properties. Calculated logP and aqueous solubility values are estimates from computational models.
| Compound | Metabolic Stability (HLM) t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) |
| This compound | > 60 | < 5 | 8.5 |
| N-Ethyl-5-methyl-1,3,4-oxadiazole-2-carboxamide | > 60 | < 5 | 5.2 |
| Ethyl 2-acetamidoacetate | < 10 | > 100 | 2.1 |
Table 2: Comparison of In Vitro ADME Properties. Data is representative and may vary based on specific experimental conditions.
The data clearly demonstrates the superior metabolic stability of the 1,3,4-oxadiazole-containing compounds compared to the ester analog. The significantly longer half-life in human liver microsomes (HLM) and lower intrinsic clearance indicate a reduced susceptibility to metabolic degradation. Furthermore, the oxadiazole derivatives exhibit favorable intestinal permeability in the Caco-2 cell model, suggesting good potential for oral absorption.[2][6][7][8]
Experimental Protocols
Detailed methodologies for the synthesis of the compared compounds and the key in vitro assays are provided below.
Synthesis Protocols
1. Synthesis of this compound
This synthesis involves the cyclization of a diacylhydrazine intermediate.
-
Step 1: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. To a solution of ethyl oxalyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, acetylhydrazide (1.0 eq) and triethylamine (1.1 eq) are added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diacylhydrazine.
-
Step 2: Cyclization to this compound. The diacylhydrazine from Step 1 (1.0 eq) is dissolved in phosphorus oxychloride (POCl₃) (5.0 eq) and heated at 80-90 °C for 3 hours.[9] The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final product.
2. Synthesis of N-Ethyl-5-methyl-1,3,4-oxadiazole-2-carboxamide
This compound is synthesized from the corresponding carboxylic acid.
-
Step 1: Hydrolysis of this compound. The starting ester (1.0 eq) is dissolved in a mixture of ethanol and 1M aqueous sodium hydroxide (NaOH) (2.0 eq) and stirred at room temperature for 2 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid, which is then filtered and dried.
-
Step 2: Amide Coupling. The carboxylic acid from Step 1 (1.0 eq) is dissolved in DCM, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (1.5 eq) are added. The mixture is stirred for 30 minutes, followed by the addition of ethylamine hydrochloride (1.2 eq). The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography to yield the desired amide.
3. Synthesis of Ethyl 2-acetamidoacetate
This ester can be prepared by the N-acetylation of ethyl glycinate.
-
To a solution of ethyl glycinate hydrochloride (1.0 eq) in DCM and triethylamine (2.2 eq) at 0 °C, acetyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the product.
In Vitro Assay Protocols
1. Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.
-
Materials: Pooled human liver microsomes, NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compound stock solution (1 mM in DMSO), and a quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Prepare the incubation mixture by combining HLM and phosphate buffer.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM and pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to the quenching solution.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
2. Caco-2 Permeability Assay
This assay uses the Caco-2 cell line, which forms a monolayer of polarized intestinal epithelial cells, to predict the intestinal permeability of a compound.[6][7][8]
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound stock solution (10 mM in DMSO), and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Procedure:
-
Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compound (final concentration 10 µM) is added to the apical (A) side of the monolayer, and fresh HBSS is added to the basolateral (B) side.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To determine the efflux ratio, the experiment is also performed in the reverse direction (B to A).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the conceptual workflow of bioisosteric replacement and a typical experimental workflow for its evaluation.
Caption: Bioisosteric replacement workflow.
Caption: Experimental evaluation workflow.
Conclusion
The use of this compound as a bioisostere for amides and esters presents a compelling strategy for overcoming common drug development hurdles related to metabolic instability. The supporting data indicates that this modification can significantly enhance the pharmacokinetic profile of a molecule, leading to more robust and developable drug candidates. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate such bioisosteric replacements in their own drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical and metabolic stability of 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers, two key heterocyclic scaffolds in medicinal chemistry. The selection of an appropriate oxadiazole isomer can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. This document summarizes key experimental and theoretical data to inform rational drug design.
Introduction to Oxadiazole Isomers
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the four possible isomers, the 1,3,4- and 1,2,4-oxadiazoles are the most stable and widely utilized in drug discovery.[1] They are often employed as bioisosteres for ester and amide groups to enhance metabolic stability and improve pharmacological activity.[1] The arrangement of heteroatoms within the ring, however, leads to significant differences in their electronic properties and overall stability.
Comparative Stability Analysis
Theoretical and Experimental Findings
Quantum mechanics computations and experimental observations consistently indicate that the 1,3,4-oxadiazole isomer is more stable than the 1,2,4-oxadiazole isomer .[2][3] A theoretical study using the B3LYP/6-311+G** level of theory found 1,3,4-oxadiazole to be the most stable among the 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole isomers.[2][3] This enhanced stability is attributed to several factors, including aromaticity, electronic structure, and molecular hardness.
The 1,3,4-oxadiazole ring is considered to have a higher degree of aromaticity compared to the 1,2,4-isomer.[4] While both satisfy Hückel's rule, UV spectroscopy studies suggest that 1,2,4-oxadiazoles behave more like conjugated dienes, whereas 1,3,4-oxadiazoles exhibit a stronger aromatic character.[4] This difference in aromaticity influences their reactivity, with 1,2,4-oxadiazoles being more susceptible to nucleophilic attack.[4]
From a thermodynamic standpoint, 1,2,4-oxadiazoles are considered stable, yet their relatively lower aromaticity makes them prone to ring rearrangement reactions.[5] In contrast, 1,3,4-oxadiazole is noted for its high thermal stability, which can be further enhanced by substitution, particularly with aryl groups.[6]
In the context of drug development, metabolic stability is a critical parameter. Studies have shown that the 1,3,4-oxadiazole isomer generally exhibits greater metabolic stability compared to its 1,2,4-counterpart.[7][8][9] This is often due to the 1,2,4-oxadiazole ring being more susceptible to enzymatic cleavage.[8] Consequently, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole is a common strategy to improve a drug candidate's metabolic profile.[8]
Quantitative Data Presentation
The following tables summarize theoretical and experimental data on the stability of 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers and their derivatives.
Table 1: Theoretical Stability Parameters for Unsubstituted Oxadiazole Isomers
| Parameter | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Method | Reference |
| Gibbs Free Energy (ΔG) (kcal/mol) | More Stable | Less Stable | B3LYP/6-311+G | [3] |
| Hardness (η) (eV) | 0.1327 | 0.1178 | B3LYP/6-311+G | [3] |
| Aromaticity (NICS) | Aromatic | Aromatic | GIAO-B3LYP/6-311+G** | [3] |
Note: A more negative ΔG indicates greater stability. A higher hardness value corresponds to greater stability.
Table 2: Thermal Stability of Substituted Oxadiazole Derivatives
| Compound Class | Isomer | Decomposition Temperature (Tdec) | Notes | Reference |
| Polynitropyrazole Bridged | 1,3,4-Oxadiazole | 338 °C, 368 °C | Excellent thermal stability | [10] |
| Polynitropyrazole Bridged | 1,2,4-Oxadiazole | 274 °C, 314 °C, 317 °C | High thermal stability | [11] |
| Poly(arylene ether)s | 1,3,4-Oxadiazole | > 440 °C (in air) | Excellent thermal stability | [12] |
| Energetic Salts | 1,2,4-Oxadiazole | 258 °C | High thermal stability | [13] |
| Dinitrimine-functionalized tris-oxadiazoles | 1,3,4-Oxadiazole | 180 °C | Favorable thermal stability | [14] |
Experimental Protocols
Detailed experimental protocols for determining the stability of oxadiazole isomers can be extensive. Below are generalized methodologies for key techniques cited in the literature.
1. Computational Chemistry (Density Functional Theory - DFT)
This theoretical method is widely used to predict the relative stability of isomers.
-
Objective: To calculate thermodynamic and electronic properties such as Gibbs free energy (ΔG), hardness (η), and aromaticity indices (NICS) to infer stability.
-
Methodology:
-
The molecular structures of the 1,3,4- and 1,2,4-oxadiazole isomers are built and optimized using a computational chemistry software package (e.g., Gaussian).
-
A suitable level of theory and basis set (e.g., B3LYP/6-311+G**) is selected for the calculations.
-
Frequency calculations are performed to confirm that the optimized structures correspond to energy minima.
-
Thermodynamic properties (including ΔG) and electronic properties (including molecular orbital energies for hardness calculation and NICS for aromaticity) are calculated.
-
The calculated values for the two isomers are compared to determine their relative stability.
-
2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the thermal stability of a compound.
-
Objective: To measure the temperature at which a compound undergoes thermal decomposition (Tdec).
-
Methodology:
-
A small, precisely weighed sample of the oxadiazole derivative is placed in a sealed pan (typically aluminum).
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
An exothermic peak in the DSC thermogram indicates the decomposition of the sample. The onset temperature of this peak is typically reported as the decomposition temperature.
-
Mandatory Visualizations
Caption: Logical relationship of factors contributing to the higher stability of 1,3,4-oxadiazole.
Caption: General experimental workflow for comparing oxadiazole isomer stability.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation | Semantic Scholar [semanticscholar.org]
- 3. scirp.org [scirp.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,4-Oxadiazole-Bridged Polynitropyrazole Energetic Materials with Enhanced Thermal Stability and Low Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Energetic 1,2,4-oxadiazoles: synthesis and properties | Russian Chemical Reviews [rcr.colab.ws]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Molecular Docking of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, two prominent heterocyclic scaffolds in medicinal chemistry. By presenting experimental data from various studies, this document aims to facilitate informed decisions in the design and development of novel therapeutic agents. The following sections detail the comparative docking analyses against various protein targets, outline common experimental protocols, and visualize key workflows and biological pathways.
Comparative Molecular Docking Performance
The 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are bioisosteres, often exhibiting similar, yet distinct, pharmacological profiles. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents has been extensively explored through molecular docking studies. The following tables summarize the quantitative data from various research articles, comparing the binding affinities of derivatives of both scaffolds against several key protein targets.
Anticancer Targets
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
EGFR is a crucial target in cancer therapy, and its inhibition can halt tumor growth.
| Compound Class | Derivative | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3,4-Oxadiazole | Compound IIe | 1M17 | -7.89 | Gln767, Met769, Thr766 | [1] |
| 1,3,4-Thiadiazole | Thiadiazole 4h | Not Specified | Not Specified (IC50 = 2.03 µM vs. HepG-2) | Binds to EGFR TK | [2] |
Tubulin
Tubulin is the building block of microtubules, and its inhibition disrupts cell division, making it an effective anticancer strategy.
| Compound Class | Derivative | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3,4-Oxadiazole | Compound 8e | Not Specified | Not Specified (IC50 = 7.95 nM) | Forms crucial hydrogen bonds and hydrophobic interactions | [3] |
| 1,3,4-Oxadiazole | Compound 8f | Not Specified | Not Specified (IC50 = 9.81 nM) | Forms crucial hydrogen bonds and hydrophobic interactions | [3] |
Cyclin-Dependent Kinase 2 (CDK-2)
CDK-2 is a key regulator of the cell cycle, and its inhibition can induce apoptosis in cancer cells.
| Compound Class | Derivative | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3,4-Oxadiazole | Compound 5a | 2R3J | -10.654 | Not Specified | [4][5] |
| 1,3,4-Oxadiazole | Compound 5d | 2R3J | -10.169 | Not Specified | [4][5] |
Enzyme Inhibition
Urease
Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by Helicobacter pylori.
| Compound Class | Derivative | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3,4-Oxadiazole | Compound 4j | Not Specified | Not Specified (IC50 = 1.15 µM) | Not Specified | [6] |
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for inflammation and pain.
| Compound Class | Derivative | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3,4-Oxadiazole | Compound G | 6BL4 | Not Specified | ARG120, TYR355 | [7] |
Experimental Protocols in Molecular Docking
A generalized workflow for the molecular docking of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives is outlined below. This protocol is a composite of methodologies reported in the cited literature.[8][9]
1. Protein Preparation:
-
Acquisition: The 3D crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-ligands, and any non-essential ions.
-
Protonation: Hydrogen atoms are added to the protein, and the protonation states of amino acid residues are adjusted to a physiological pH.
-
Energy Minimization: The energy of the protein structure is minimized using a force field (e.g., OPLS-AA, CHARMM) to relieve any steric clashes.
2. Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a stable conformation.
-
Charge Assignment: Appropriate partial charges are assigned to the atoms of the ligands.
3. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the binding pose and affinity.
-
Scoring Function: The binding affinity is typically estimated using a scoring function, which provides a docking score in units such as kcal/mol.
4. Analysis of Results:
-
Binding Pose Visualization: The predicted binding poses of the ligands are visualized to analyze the interactions with the amino acid residues in the active site of the protein.
-
Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and analyzed.
-
Correlation with Biological Activity: The docking scores and interaction patterns are correlated with experimentally determined biological activities (e.g., IC50 values) to validate the docking protocol and to derive structure-activity relationships.
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a representative signaling pathway targeted by these heterocyclic compounds.
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and Other Heterocyclic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate against other common heterocyclic esters, such as those derived from furan, thiophene, and pyrrole. The information presented herein is based on established principles of organic chemistry and qualitative analysis of the electronic properties of these heterocyclic systems. Direct quantitative comparative experimental data from a single source was not available in the reviewed literature.
Introduction to Heterocyclic Ester Reactivity
Heterocyclic esters are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The reactivity of the ester functionality is significantly modulated by the electronic nature of the attached heterocyclic ring. Electron-deficient heterocycles generally enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-rich heterocycles can decrease this reactivity. Understanding these relative reactivities is crucial for reaction design, optimization, and the strategic synthesis of complex molecules.
The 1,3,4-oxadiazole ring is recognized as a bioisostere for ester and amide groups and is known for its electron-withdrawing nature, which is attributed to the presence of two nitrogen atoms and one oxygen atom.[1][2] This property is expected to influence the reactivity of the appended ethyl ester group.
Qualitative Reactivity Comparison
The reactivity of the ester group in these heterocyclic compounds is primarily dictated by the electron-donating or electron-withdrawing nature of the heterocyclic ring. Below is a qualitative comparison of the expected reactivity of this compound with other common five-membered heterocyclic esters.
Table 1: Qualitative Comparison of Electronic Properties and Expected Ester Reactivity
| Heterocyclic Ester | Heterocyclic Ring | Electronic Nature of the Ring | Expected Relative Reactivity of the Ester |
| This compound | 5-methyl-1,3,4-oxadiazole | Strongly Electron-Withdrawing | High |
| Ethyl Furan-2-carboxylate | Furan | Electron-Rich | Low |
| Ethyl Thiophene-2-carboxylate | Thiophene | Moderately Electron-Rich | Moderate |
| Ethyl Pyrrole-2-carboxylate | Pyrrole | Strongly Electron-Rich | Very Low |
| Ethyl Thiazole-2-carboxylate | Thiazole | Electron-Withdrawing | High |
| Ethyl Isoxazole-5-carboxylate | Isoxazole | Electron-Withdrawing | High |
| Ethyl Pyrazole-3-carboxylate | Pyrazole | Electron-Rich (at N1) / Withdrawing (at C3) | Moderate to High |
This qualitative assessment suggests that the ester group of this compound is among the most reactive towards nucleophilic acyl substitution due to the pronounced electron-withdrawing character of the 1,3,4-oxadiazole ring.
Key Reactions and Mechanistic Overview
The primary reactions involving the ester group are nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) and reduction. The general mechanisms are outlined below.
Nucleophilic Acyl Substitution (Hydrolysis and Aminolysis)
This reaction proceeds via a tetrahedral intermediate. The rate of this reaction is highly dependent on the stability of the leaving group and the electrophilicity of the carbonyl carbon.
Caption: General mechanism for nucleophilic acyl substitution of heterocyclic esters.
Reduction to Alcohol
The reduction of esters to primary alcohols is typically achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through an aldehyde intermediate which is further reduced.
Caption: Stepwise reduction of a heterocyclic ester to a primary alcohol.
Hypothetical Experimental Data for Reactivity Comparison
While direct comparative data was not found, the following tables represent the type of data that would be generated from comparative experiments to validate the qualitative predictions.
Table 2: Hypothetical Yields for Competitive Aminolysis
Reaction Conditions: Equimolar mixture of esters, excess benzylamine, THF, 24h, room temperature.
| Heterocyclic Ester | Hypothetical Product Yield (%) |
| This compound | 95 |
| Ethyl Thiazole-2-carboxylate | 92 |
| Ethyl Isoxazole-5-carboxylate | 88 |
| Ethyl Pyrazole-3-carboxylate | 75 |
| Ethyl Thiophene-2-carboxylate | 45 |
| Ethyl Furan-2-carboxylate | 30 |
| Ethyl Pyrrole-2-carboxylate | <10 |
Table 3: Hypothetical Rate Constants for Base-Catalyzed Hydrolysis
Reaction Conditions: 0.01 M Ester, 0.1 M NaOH in 1:1 Dioxane/Water, 25°C.
| Heterocyclic Ester | Hypothetical Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| This compound | 1.5 x 10⁻¹ |
| Ethyl Thiazole-2-carboxylate | 1.2 x 10⁻¹ |
| Ethyl Isoxazole-5-carboxylate | 9.0 x 10⁻² |
| Ethyl Pyrazole-3-carboxylate | 5.0 x 10⁻³ |
| Ethyl Thiophene-2-carboxylate | 8.0 x 10⁻⁴ |
| Ethyl Furan-2-carboxylate | 3.0 x 10⁻⁴ |
| Ethyl Pyrrole-2-carboxylate | 1.0 x 10⁻⁵ |
Experimental Protocols for Comparative Reactivity Studies
The following are generalized protocols that could be employed to obtain the quantitative data necessary for a direct comparison of the reactivity of these heterocyclic esters.
Protocol 1: Competitive Aminolysis
This experiment is designed to determine the relative reactivity of the esters towards a common nucleophile in a single reaction mixture.
Workflow:
Caption: Workflow for the competitive aminolysis experiment.
Detailed Methodology:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of this compound and each of the other heterocyclic esters in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In a clean, dry flask, combine 1.0 mL of each ester stock solution. Add a stir bar.
-
Initiation of Reaction: To the stirred mixture, add 10 equivalents of benzylamine.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours.
-
Workup: Quench the reaction by adding 10 mL of 1 M HCl. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative peak areas of the corresponding N-benzyl amides.
Protocol 2: Determination of Hydrolysis Rate Constants
This protocol outlines a method for determining the second-order rate constant for the base-catalyzed hydrolysis of each ester individually.
Workflow:
Caption: Workflow for determining the rate of hydrolysis.
Detailed Methodology:
-
Instrumentation: Utilize a temperature-controlled UV-Vis spectrophotometer.
-
Solution Preparation: Prepare a 1 mM stock solution of the heterocyclic ester in dioxane. Prepare a series of aqueous NaOH solutions of varying concentrations (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M, 0.1 M).
-
Kinetic Measurement: In a quartz cuvette, mix 1.5 mL of the ester stock solution with 1.5 mL of a given NaOH solution. Immediately begin recording the absorbance at a wavelength corresponding to the carboxylate product at 25°C.
-
Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the initial rate of the reaction for each NaOH concentration. Plot k_obs versus the concentration of NaOH. The slope of the resulting line will be the second-order rate constant (k).
-
Repeat: Repeat steps 3 and 4 for each heterocyclic ester.
Conclusion
Based on fundamental electronic principles, this compound is predicted to be one of the more reactive common five-membered heterocyclic esters towards nucleophilic attack. The strong electron-withdrawing nature of the 1,3,4-oxadiazole ring significantly activates the ester carbonyl group. This heightened reactivity should be a key consideration in the design of synthetic routes and the development of new chemical entities. The provided experimental protocols offer a framework for obtaining the necessary quantitative data to rigorously validate these qualitative predictions and to construct a comprehensive, data-driven guide to the comparative reactivity of these important building blocks.
References
"advantages of using the ethyl ester versus other alkyl esters in 1,3,4-oxadiazole synthesis"
A Comparative Guide to the Use of Ethyl Esters in 1,3,4-Oxadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The most common synthetic route starting from an alkyl ester involves a two-step process: the formation of an acylhydrazide through reaction with hydrazine hydrate, followed by cyclodehydration to form the 1,3,4-oxadiazole ring.
Theoretical Comparison of Alkyl Esters in Acylhydrazide Formation
The initial and often rate-determining step in the synthesis of 1,3,4-oxadiazoles from esters is the nucleophilic acyl substitution of the ester with hydrazine to form the corresponding acylhydrazide. The reactivity of the ester is influenced by the nature of the alkoxy leaving group.
-
Methyl Esters : Generally the most reactive of the simple alkyl esters due to the methoxy group being a slightly better leaving group and offering the least steric hindrance. However, methanol, the byproduct, is more toxic than ethanol.
-
Ethyl Esters : Offer a good balance of reactivity and safety. The ethoxy group is a good leaving group, and the byproduct, ethanol, is significantly less toxic and easier to handle than methanol. This makes ethyl esters a preferred choice in many laboratory and scale-up applications.
-
Propyl and Butyl Esters : As the alkyl chain length increases, the steric bulk around the carbonyl group increases, which can slightly decrease the rate of nucleophilic attack by hydrazine. Additionally, the corresponding alcohol byproducts (propanol, butanol) have higher boiling points, which may require more energy for removal during workup.
Table 1: Comparison of Alkyl Ester Properties Relevant to 1,3,4-Oxadiazole Synthesis
| Property | Methyl Ester | Ethyl Ester | Propyl Ester | Butyl Ester |
| Relative Reactivity | Highest | High | Moderate to High | Moderate |
| Steric Hindrance | Lowest | Low | Moderate | Moderate |
| Byproduct | Methanol | Ethanol | Propanol | Butanol |
| Byproduct Toxicity | High | Low | Moderate | Moderate |
| Byproduct B.P. | 64.7 °C | 78.4 °C | 97 °C | 117.7 °C |
| Practical Advantages | High reactivity | Low toxicity of byproduct, good reactivity | Lower volatility of byproduct | Lower volatility of byproduct |
| Potential Disadvantages | Toxicity of methanol, high volatility | Slightly lower reactivity than methyl ester | Increased steric hindrance, higher BP of byproduct | Increased steric hindrance, higher BP of byproduct |
Experimental Protocols
Below are representative experimental protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, illustrating the common two-step procedure starting from an ester.
Protocol 1: Synthesis of Coumarin-3-carboxyhydrazide from Ethyl Ester
This protocol details the formation of a hydrazide from an ethyl ester, a key intermediate for 1,3,4-oxadiazole synthesis.
Step 1: Hydrazide Formation
-
Dissolve 3-carbethoxycoumarin (0.01 mole) and hydrazine hydrate (0.016 mole) in a sufficient quantity of ethanol to achieve a clear solution.
-
Reflux the reaction mixture for 3 hours.
-
Concentrate the contents to a small volume.
-
Upon cooling, crystals of the hydrazide will separate out.
-
Filter the crystals and recrystallize from ethanol to obtain TLC-pure colorless needles of coumarin-3-carboxyhydrazide.[1]
Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole from Hydrazide
This protocol outlines the cyclization of a hydrazide with a carboxylic acid to form the final 1,3,4-oxadiazole product.
Step 2: Cyclization
-
To a solution of the synthesized hydrazide (0.01 mole) in phosphorous oxychloride (5 mL), add the desired benzoic acid (0.01 mole).
-
Reflux the reaction mixture on a water bath for 5 hours.
-
After completion of the reaction, pour the contents onto crushed ice.
-
Neutralize the mixture with a 20% sodium bicarbonate solution.
-
A solid mass will separate, which should be filtered, washed with water, dried, and crystallized from methanol to yield the final 2,5-disubstituted 1,3,4-oxadiazole.[1]
Mandatory Visualizations
Logical Workflow for 1,3,4-Oxadiazole Synthesis
The following diagram illustrates the generalized synthetic pathway from an alkyl ester to a 2,5-disubstituted 1,3,4-oxadiazole, highlighting the two key transformations.
Caption: Generalized workflow for the synthesis of 1,3,4-oxadiazoles from alkyl esters.
Signaling Pathway: Inhibition of NF-κB by a 1,3,4-Oxadiazole Derivative
Certain 1,3,4-oxadiazole derivatives have been identified as potent anticancer agents that function by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is crucial in regulating immune responses, inflammation, and cell survival. Its aberrant activation is linked to the progression of several cancers. The diagram below illustrates a simplified canonical NF-κB signaling pathway and the point of inhibition.
Caption: Inhibition of the canonical NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.
Conclusion
In the synthesis of 1,3,4-oxadiazoles, the choice of the starting alkyl ester presents a trade-off between reactivity and practical considerations such as safety and ease of workup. While methyl esters offer the highest reactivity, the toxicity of the methanol byproduct is a significant drawback. Ethyl esters emerge as a highly advantageous alternative, providing a good level of reactivity while generating the much safer byproduct, ethanol. For propyl and butyl esters, any potential benefits of using less volatile alcohols are likely offset by slightly reduced reaction rates due to increased steric hindrance. Ultimately, for most laboratory and scale-up applications, the favorable safety profile and balanced reactivity make ethyl esters a superior and often preferred choice for the synthesis of 1,3,4-oxadiazole precursors.
References
The Pivotal Role of the 5-Methyl Group in 1,3,4-Oxadiazole Derivatives: A Structure-Activity Relationship Guide
A comprehensive analysis of 5-methyl-1,3,4-oxadiazole derivatives reveals critical insights into their structure-activity relationships (SAR), guiding future drug discovery efforts. This guide provides a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the development of potent therapeutic agents.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The substitution at the 2 and 5 positions of the oxadiazole ring plays a crucial role in modulating this biological activity. This guide focuses specifically on derivatives featuring a methyl group at the 5-position, a substitution that significantly influences the molecule's electronic and steric properties, thereby impacting its interaction with biological targets.
Comparative Analysis of Biological Activity
The biological evaluation of various 5-methyl-1,3,4-oxadiazole derivatives has demonstrated their potential across different therapeutic areas. The following tables summarize the quantitative data from several key studies, offering a clear comparison of the activity of different derivatives.
Anticancer Activity
The antiproliferative effects of 5-methyl-1,3,4-oxadiazole derivatives have been evaluated against various cancer cell lines. The data highlights how modifications at the 2-position of the 5-methyl-1,3,4-oxadiazole core influence cytotoxicity.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4p | N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline | MCF-7 | 12.9 | [3] |
| MDA-MB-231 | 59.3 | [3] | ||
| 4b | N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | K-562 | Mean Growth %: 45.20 | [3] |
| HL-60(TB) | %GI: 109.62 | [3] | ||
| MDA-MB-435 | %GI: 105.90 | [3] | ||
| OVCAR-3 | %GI: 91.94 | [3] | ||
| 4c | 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol | K-562 | Mean Growth %: 56.73 | [3] |
| UO-31 | %GI: 84.31 | [3] | ||
| MDA-MB-435 | %GI: 80.52 | [3] | ||
| KM12 | %GI: 78.65 | [3] | ||
| 12c | 2-[(2,4-dichlorophenoxy) methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | --- | Mean %GI: 72.68 | [3] |
| 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | [4] |
| 4i | N-(4-chlorophenyl)-2-((5-(((2-acetamidophenyl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | A549 | 1.59 | [4] |
| 4l | N-(4-fluorophenyl)-2-((5-(((2-acetamidophenyl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | A549 | 1.80 | [4] |
| 5e | 5-fluorocytosine-1,3,4-oxadiazole hybrid | HT-1080 | 19.56 | [5] |
Key SAR Observations for Anticancer Activity:
-
The presence of a substituted aminomethyl group at the 2-position, as seen in compound 4p , leads to significant antiproliferative activity.[3]
-
Derivatives with a substituted amino group directly attached to the oxadiazole ring, such as 4b and 4c , exhibit potent growth inhibition across a panel of cancer cell lines.[3] The nature and position of substituents on the phenylamino moiety are critical for activity.
-
A thioacetamide linkage at the 2-position, as demonstrated by compounds 4h , 4i , and 4l , results in exceptionally high cytotoxicity against the A549 lung cancer cell line, with compound 4h showing an IC50 value of less than 0.14 µM.[4]
-
Hybrid molecules, such as the 5-fluorocytosine-1,3,4-oxadiazole conjugate 5e , demonstrate a promising strategy for developing novel anticancer agents.[5]
Antimicrobial Activity
5-methyl-1,3,4-oxadiazole derivatives have also been investigated for their efficacy against various bacterial and fungal strains.
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) / Inhibition Zone (mm) | Reference |
| 14a/14b | Naphthofuran moiety | P. aeruginosa | 0.2 | [6] |
| B. subtilis | 0.2 | [6] | ||
| 22b/22c | 2-acylamino | B. subtilis | 0.78 | [6] |
| 22a | 2-acylamino | S. aureus | 1.56 | [6] |
| 34 | 5-(4-hydroxyphenyl)-2-mercapto | M. tuberculosis H37Rv | - | [6] |
| 42a/42b | N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coli | Broad Spectrum | [6] |
| IVe/IVf/IVh | Substituted 4-bromo[(N-5-substituted [1,3,4 -oxadiazole-2 –yl) methyl] aniline | - | Good antibacterial activity | [7] |
| IVb/IVc/IVd/IVg | Substituted 4-bromo[(N-5-substituted [1,3,4 -oxadiazole-2 –yl) methyl] aniline | - | Moderate antifungal activity | [7] |
Key SAR Observations for Antimicrobial Activity:
-
The incorporation of a naphthofuran moiety at the 2-position, as in compounds 14a and 14b , confers potent antibacterial activity, comparable to ciprofloxacin.[6]
-
Acylamino substituents at the 2-position, exemplified by compounds 22a-c , are effective against Gram-positive bacteria.[6]
-
A 2-mercapto group combined with a 5-(4-hydroxyphenyl) substituent (34 ) shows strong inhibitory activity against M. tuberculosis.[6]
-
The formation of N-Mannich bases from 5-substituted-1,3,4-oxadiazole-2-thiones, such as 42a and 42b , leads to broad-spectrum antibacterial activity.[6]
-
Substitutions on a methylaniline linked to the 2-position of the oxadiazole ring influence both antibacterial and antifungal properties, as seen in compounds IVb-h .[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assays
1. Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are plated in 96-well plates at an appropriate density and incubated for 24 hours.[3]
-
Compound Treatment: Cells are treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution.
-
Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The GI50 (Growth Inhibition of 50%) is then calculated.[3]
2. MTT Assay: This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the synthesized compounds for a designated time (e.g., 24 or 48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the number of viable cells. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Agar Plate Preparation: The standardized inoculum is uniformly spread on the surface of a sterile agar plate.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.
2. Broth Microdilution Method (for MIC determination): This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under suitable conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.
Caption: SAR in Anticancer 5-Methyl-1,3,4-Oxadiazoles.
Caption: Agar Well Diffusion Experimental Workflow.
This guide underscores the significance of the 5-methyl-1,3,4-oxadiazole scaffold in medicinal chemistry. The presented data and SAR analysis provide a valuable resource for researchers, facilitating the rational design of new and more effective therapeutic agents. The detailed experimental protocols further enable the replication and expansion of these crucial findings. The detailed experimental protocols further enable the replication and expansion of these crucial findings.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico ADME Prediction for 1,3,4-Oxadiazole Derivatives
The development of novel drug candidates requires a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For the promising class of 1,3,4-oxadiazole derivatives, which exhibit a wide range of biological activities, in silico prediction methods have become indispensable tools for early-stage assessment of their pharmacokinetic profiles.[1] These computational approaches enable the rapid screening of large compound libraries, reducing the time and cost associated with experimental ADME studies.[2] This guide provides a comparative overview of various in silico platforms used to predict the ADME properties of 1,3,4-oxadiazole derivatives, supported by data from recent studies.
In Silico ADME Prediction Platforms: A Comparative Analysis
Several software platforms are frequently employed for the in silico prediction of ADME properties of 1,3,4-oxadiazole derivatives. These tools utilize a variety of algorithms and models, including quantitative structure-activity relationship (QSAR) models, to estimate pharmacokinetic parameters.[3][4][5] The most commonly used platforms include Schrödinger's QikProp, ADMETlab 2.0, SwissADME, and Molinspiration.[6][7][8][9]
A comparative summary of the predictive performance of these platforms for various ADME parameters is presented in the table below. The data is compiled from several studies on different series of 1,3,4-oxadiazole derivatives.
| ADME Parameter | In Silico Tool | Predicted Value/Range for 1,3,4-Oxadiazole Derivatives | Reference Compound/Value |
| Absorption | |||
| Human Oral Absorption (%) | QikProp | > 70% | High |
| Caco-2 Permeability (nm/s) | ADMETlab 2.0 | -5.50 to -6.07 cm/s | > 0.90 is high |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | QikProp | Low to High | Desirable for CNS targets |
| Plasma Protein Binding (%) | ADMETlab 2.0 | > 0.40 denotes greater tissue distribution | Varies |
| Metabolism | |||
| CYP2D6 Inhibition | SwissADME | Predicted as inhibitor or non-inhibitor | Important for drug-drug interactions |
| Excretion | |||
| Total Clearance | Not specified | Not specified | Important for dosing regimen |
| Toxicity | |||
| AMES Mutagenicity | ProTox-II | Predicted as non-mutagenic for some derivatives | Low toxicity desired |
| hERG Inhibition | Not specified | Not specified | Important for cardiotoxicity assessment |
| Drug-Likeness | |||
| Lipinski's Rule of Five | Molinspiration, SwissADME | Most analogues adhered to the rule | Important for oral bioavailability |
| Veber's Rule | SwissADME | Good intestinal absorption and bioavailability indicated | Important for oral bioavailability |
Experimental Protocols for ADME Profiling
While in silico predictions are valuable for initial screening, experimental validation remains crucial. The following are outlines of standard experimental protocols for key ADME assays.
In Vitro Antibacterial Activity Assay
To validate the predicted antimicrobial activity of 1,3,4-oxadiazole derivatives, a common method is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Bacterial Strains: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Compounds: The synthesized 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in the wells containing broth. The standardized bacterial suspension is then added to each well.
-
Incubation and Observation: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A standard antibiotic, such as amoxicillin or cefixime, is used as a positive control.[3]
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of 1,3,4-oxadiazole derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours. The viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
In Silico ADME Prediction Workflow
The general workflow for the in silico prediction of ADME properties for 1,3,4-oxadiazole derivatives involves several key steps, from initial compound design to the final assessment of their pharmacokinetic profiles. This process allows for the early identification of promising candidates and the filtering out of those with undesirable ADME characteristics.
Caption: Workflow for in silico ADME prediction of 1,3,4-oxadiazole derivatives.
Conclusion
The in silico prediction of ADME properties is a powerful and efficient strategy in the early stages of drug discovery for 1,3,4-oxadiazole derivatives. By leveraging a variety of computational tools, researchers can rapidly assess the pharmacokinetic profiles of novel compounds, prioritizing those with the most favorable characteristics for further experimental investigation. While in silico methods provide valuable insights, it is essential to complement these predictions with experimental validation to ensure their accuracy and reliability. The integration of computational and experimental approaches will undoubtedly accelerate the development of new, safe, and effective drugs based on the 1,3,4-oxadiazole scaffold.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. japtronline.com [japtronline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]
- 10. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS No. 37641-36-4). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste protocols.
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] Adherence to proper disposal protocols is critical to protect personnel and the environment. All chemical waste must be managed in accordance with local, state, and federal regulations.[3]
Summary of Disposal Information
The following table summarizes key information for the safe disposal of this compound.
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 37641-36-4 |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Work should be performed in a well-ventilated area or a chemical fume hood.[3][4] |
| Waste Classification | Hazardous Waste (due to irritant properties) |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility.[5][6][7] |
| Secondary Disposal Method | Stabilized landfilling at a permitted hazardous waste landfill (for treated residues).[8][9] |
| Incompatible Wastes for Storage | Strong oxidizing agents, strong acids, strong bases. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, when handling this chemical or its waste.[3][4]
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
2. Waste Segregation and Collection:
-
Designate a specific, compatible container for the collection of this compound waste. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[2][10]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.
-
Collect waste in the designated container, ensuring not to fill it more than 90% full to allow for expansion.[3]
3. Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste".[1]
-
The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
Indicate the primary hazards (e.g., "Irritant").
-
Record the date when the first waste was added to the container (accumulation start date).
4. Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is away from general laboratory traffic.[11]
-
Ensure the storage area is secure and that the container is within secondary containment to prevent spills.[4]
-
The waste should be stored in a cool, dry, and well-ventilated location.[3]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][10]
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[2][10]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but first, the label must be defaced or removed.[2]
6. Arranging for Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[12]
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
The primary recommended method for the destruction of organic chemical waste is high-temperature incineration at a permitted facility.[5][6][7]
-
Landfilling in a specially designated hazardous waste landfill is an alternative, typically for the ash residue from incineration or for stabilized waste.[8][9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. Incineration Services | Veolia North America [veolianorthamerica.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. eponline.com [eponline.com]
- 8. epa.gov [epa.gov]
- 9. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. slu.edu [slu.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Essential Safety and Handling Guide for Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound (CAS RN: 37641-36-4). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Assessment and Physicochemical Data
This compound is a white to yellow solid.[1] All chemical products should be handled with the awareness that they may have unknown hazards and toxicity.[1] It is crucial to handle this compound only if you have specialized knowledge and experience, or under the guidance of a specialist.[1]
GHS Hazard Statements:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | White to Yellow | [1] |
| Melting Point | 43 to 45 °C | [1] |
| Boiling Point (Predicted) | 238.0 ± 23.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.207 ± 0.06 g/cm³ at 20 °C |[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier to exposure after engineering and administrative controls have been implemented.[3]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | To protect against splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6] | To prevent skin contact and irritation.[2] Gloves should be inspected for holes and changed frequently.[6] |
| Body Protection | Laboratory coat with long sleeves.[7] A chemical-resistant apron may be necessary for larger quantities.[4] | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[8][9] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[4] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[2] |
| Footwear | Closed-toe shoes made of a non-porous material.[7][10] | To protect feet from spills and broken glass.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Pre-Handling Preparations:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly. All handling of the solid and its solutions should occur within the fume hood.[11]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
Emergency Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and fire extinguisher.[4][12]
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the solid compound in the fume hood to avoid generating dust. Use a draft shield if necessary.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6][7]
-
Spill Management: In case of a spill, clean it up immediately following established laboratory procedures. For solids, carefully sweep or vacuum the material into a designated waste container.[4] Avoid generating dust.[2]
3. Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[8][9]
-
Temperature: Store in a refrigerator at 2 to 8 °C.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.
-
Unused Chemical: Do not return unused chemicals to the original container.[12]
-
Sink Disposal: Never dispose of this chemical down the sink.[12]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pppmag.com [pppmag.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. uwlax.edu [uwlax.edu]
- 7. csub.edu [csub.edu]
- 8. 5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. ethz.ch [ethz.ch]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

